Famotidine dimer
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N11O2S5/c17-13(18)24-15-21-9(7-32-15)5-30-3-1-11-23-12(27-34(28,29)26-11)2-4-31-6-10-8-33-16(22-10)25-14(19)20/h7-8H,1-6H2,(H,23,26,27)(H4,17,18,21,24)(H4,19,20,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRXZFHNRLQONH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC2=NS(=O)(=O)N=C(N2)CCSCC3=CSC(=N3)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N11O2S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30237600 | |
| Record name | Famotidine dimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30237600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89268-62-2 | |
| Record name | Famotidine dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089268622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Famotidine dimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30237600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAMOTIDINE DIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W954S5W09G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Formation Mechanism of Famotidine Dimer
Introduction: The Clinical Significance and Stability Challenges of Famotidine
Famotidine is a potent and highly selective histamine H2-receptor antagonist widely prescribed for the treatment of gastric and duodenal ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.[1] Its therapeutic efficacy lies in its ability to competitively inhibit the binding of histamine to H2 receptors on gastric parietal cells, thereby reducing the secretion of gastric acid.[1][2] Despite its clinical importance, famotidine is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can potentially impact its safety and efficacy. A critical degradation product is the famotidine dimer, officially recognized as Famotidine Impurity B in the European Pharmacopoeia.[3][4] Understanding the mechanistic pathways of its formation is paramount for the development of stable pharmaceutical formulations and robust analytical methods for quality control.
This technical guide provides a comprehensive exploration of the this compound formation mechanism, intended for researchers, scientists, and drug development professionals. It delves into the underlying chemistry of famotidine degradation, outlines detailed experimental protocols for studying dimer formation, and presents validated analytical techniques for its identification and quantification.
Part 1: The Core Mechanism of Famotidine Dimerization
The formation of the this compound is primarily driven by oxidative stress, with the thioether group in the famotidine molecule being the most susceptible site for oxidation. The proposed mechanism involves a multi-step process initiated by the oxidation of the sulfide to a sulfoxide, followed by subsequent reactions leading to the dimeric structure.
Step 1: Oxidative Formation of Famotidine S-Oxide
The initial and rate-determining step in the degradation pathway leading to the dimer is the oxidation of the thioether sulfur atom in the famotidine molecule. This oxidation is readily initiated by oxidizing agents such as hydrogen peroxide or exposure to light in the presence of oxygen. The product of this reaction is Famotidine S-oxide, a known metabolite and degradation product.[5]
The reaction proceeds via a nucleophilic attack of the sulfur atom on the oxidizing agent. For instance, with potassium caroate (KHSO5), the formation of the S-oxide is immediate.[5]
Step 2: Postulated Pathway to Dimer Formation
While the precise mechanism for the conversion of Famotidine S-oxide to the dimer is not definitively established in the literature, a chemically plausible pathway can be postulated based on the known structure of the dimer (3,5-bis[2-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]ethyl]-4H-1,2,4,6-thiatriazine 1,1-dioxide).[4]
The formation of the central thiatriazine ring of the dimer likely involves the sulfonamide moiety of the famotidine molecule. It is hypothesized that under oxidative conditions, the famotidine S-oxide undergoes further reactions, potentially involving the sulfonamide group, leading to a condensation reaction between two molecules of a reactive intermediate.
Part 2: Experimental Investigation of Dimer Formation
To investigate the formation of the this compound, forced degradation studies are essential. These studies intentionally expose famotidine to harsh conditions to accelerate its degradation and facilitate the identification of degradation products.
Forced Degradation Protocol (Oxidative Stress)
This protocol is designed to induce the formation of the this compound through oxidative degradation.
1. Preparation of Famotidine Stock Solution:
-
Accurately weigh and dissolve famotidine reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[6]
2. Stress Conditions:
-
Reagent: 3% Hydrogen Peroxide (H₂O₂).[7]
-
Procedure:
-
To a known volume of the famotidine stock solution, add an equal volume of 3% H₂O₂.
-
Protect the solution from light by wrapping the container in aluminum foil.
-
Maintain the solution at room temperature (25°C ± 2°C).
-
Withdraw aliquots at specific time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Immediately quench the reaction by adding a suitable quenching agent (e.g., sodium bisulfite solution) or by significant dilution with the mobile phase to prevent further degradation.
-
3. Sample Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS/MS method (see Part 3 for a detailed analytical method).
Part 3: Analytical Methodologies for Dimer Identification and Quantification
A robust, stability-indicating analytical method is crucial for separating and quantifying the this compound from the parent drug and other degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the method of choice.
High-Performance Liquid Chromatography (HPLC) Method
This section provides a detailed protocol for an HPLC method capable of resolving famotidine and its dimer.
1. Chromatographic Conditions:
| Parameter | Specification |
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[6] |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate buffer with 5 mM 1-Octane Sulfonic Acid Sodium Salt, pH adjusted to 3.5 with orthophosphoric acid, mixed with acetonitrile and methanol (94:6 v/v).[6] |
| Mobile Phase B | Acetonitrile[6] |
| Gradient Elution | A gradient program should be optimized to ensure separation. A typical starting point could be a linear gradient from 100% Mobile Phase A to a mixture of A and B.[6] |
| Flow Rate | 1.5 mL/min[6] |
| Column Temperature | Ambient[6] |
| Detection Wavelength | 266 nm[6] |
| Injection Volume | 20 µL[6] |
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of Famotidine Impurity B reference standard in the mobile phase at a known concentration (e.g., 2.5 µg/mL).[6]
-
Sample Solution: Dilute the quenched samples from the forced degradation study with the mobile phase to a suitable concentration.
3. System Suitability:
-
Before sample analysis, inject a system suitability solution containing both famotidine and the this compound to ensure adequate resolution between the two peaks.
LC-MS/MS for Structural Elucidation
For definitive structural confirmation of the dimer, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indispensable.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for famotidine and its degradation products.
-
Mass Analysis:
-
Full Scan (MS1): Acquire full scan mass spectra to determine the molecular weight of the degradation products. The protonated molecule of the this compound ([M+H]⁺) is expected at an m/z corresponding to its molecular formula (C₁₆H₂₃N₁₁O₂S₅).
-
Product Ion Scan (MS2): Perform fragmentation of the parent ion of the dimer to obtain a characteristic fragmentation pattern. This pattern can be compared with that of a reference standard or used for de novo structural elucidation. Key fragments of famotidine include m/z 189 and 259.[8]
-
Part 4: Structural Characterization of the this compound
The definitive identification of the this compound relies on a combination of chromatographic and spectroscopic techniques.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which helps in confirming the elemental composition of the dimer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment in the molecule. The ¹H NMR spectrum of the dimer will show characteristic shifts and coupling patterns that differ from the famotidine monomer.
-
¹³C NMR: Reveals the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, which is essential for unambiguously assigning the structure of the dimer. A detailed NMR analysis of famotidine has been published, which can serve as a reference for interpreting the spectra of its degradation products.[3][9]
-
Conclusion
The formation of the this compound is a critical aspect of its stability profile, primarily driven by oxidative degradation pathways. A thorough understanding of this mechanism, from the initial formation of the S-oxide intermediate to the final dimeric structure, is essential for pharmaceutical scientists. By employing systematic forced degradation studies and robust, stability-indicating analytical methods such as HPLC and LC-MS/MS, it is possible to monitor and control the formation of this impurity, ensuring the quality, safety, and efficacy of famotidine-containing drug products. The experimental protocols and analytical methods detailed in this guide provide a solid foundation for researchers to further investigate the nuances of famotidine degradation and to develop more stable formulations.
References
-
Kinetic investigation of Famotidine S-oxidation reaction using potassium caroate. Development and validation of the titrimetric. Ars Pharm. 2018; 59(2): 69-76. [Link]
-
Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing. Der Pharmacia Lettre, 2010, 2(3): 1-11. [Link]
-
Solution-state NMR spectroscopy of famotidine revisited: Spectral assignment, protonation sites, and their structural consequences. Analytical and Bioanalytical Chemistry. 2012; 402(4): 1653-1663. [Link]
-
Effect of famotidine on oxidative drug metabolism. British Journal of Clinical Pharmacology. 1985; 20(5): 518-520. [Link]
-
RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals. Journal of Liquid Chromatography & Related Technologies. 2003; 26(13): 2183-2195. [Link]
- A process for the preparation of a combination of famotidine polymorphs A and B.
-
Solution-state NMR spectroscopy of famotidine revisited: spectral assignment, protonation sites, and their structural consequences. PubMed. [Link]
-
HPLC-UV Method for Determination of Famotidine from Pharmaceutical Products. ResearchGate. [Link]
-
Synthesis and Characterization of Novel Sulphoxide prodrug of Famotidine. ResearchGate. [Link]
-
CAS No : 89268-62-2| Product Name : Famotidine - Impurity B. Pharmaffiliates. [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001919). Human Metabolome Database. [Link]
-
Impact of peroxide content in excipients and antioxidants on famotidine oxidative stability. PubMed. [Link]
-
Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry. PubMed. [Link]
-
Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. MDPI. [Link]
-
Forced Degradation and Stability Studies of a Novel Famotidine/Domperidone ODF. The Pharmaceutical and Chemical Journal. [Link]
-
Chromatographic Analysis of Famotidine, Paracetamol and Ibuprofen from Tablet Formulation. Research Journal of Pharmacy and Technology. [Link]
-
What is the mechanism of Famotidine?. Patsnap Synapse. [Link]
-
Novel Role of Famotidine in Downregulation of Matrix metalloproteinase-9 During Protection of Ethanol-Induced Acute Gastric Ulcer. PubMed. [Link]
-
Famotidine. PubChem. [Link]
Sources
- 1. Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solution-state NMR spectroscopy of famotidine revisited: spectral assignment, protonation sites, and their structural consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. scielo.isciii.es [scielo.isciii.es]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Spectroscopic Determination and Computational Characterization of the Charge Transfer Complex of Famotidine with Bromanil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Structure of Famotidine Dimer (Impurity B)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Famotidine, a potent histamine H₂-receptor antagonist, is a widely used pharmaceutical agent for the management of acid-related gastrointestinal disorders. As with any active pharmaceutical ingredient (API), a thorough understanding of its impurity profile is critical for ensuring drug safety and efficacy. This technical guide provides a comprehensive examination of the chemical structure, formation, and analytical characterization of a key related substance: the famotidine dimer, officially designated as Famotidine Impurity B in the European Pharmacopoeia (EP) and Famotidine Related Compound B in the United States Pharmacopeia (USP). This guide will delve into the structural elucidation of this dimer, present detailed analytical methodologies for its identification and quantification, and discuss its significance in the context of famotidine's stability and degradation pathways.
Introduction to Famotidine and the Imperative of Impurity Profiling
Famotidine's therapeutic action lies in its ability to competitively inhibit the action of histamine at the H₂-receptors of the parietal cells in the stomach, leading to a reduction in gastric acid secretion. The control of impurities in the final drug product is a stringent regulatory requirement, as these compounds can potentially impact the safety and efficacy of the medication. The this compound is a significant process-related impurity that requires careful monitoring and control during drug manufacturing and formulation.
Unveiling the Chemical Identity of the this compound
The this compound, a distinct chemical entity, is formed through the condensation of two famotidine molecules. Its official chemical name is 3,5-Bis[2-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]ethyl]-4H-1,2,4,6-thiatriazine 1,1-dioxide [1][2].
Table 1: Key Identifiers for this compound (Impurity B)
| Identifier | Value |
| Chemical Name | 3,5-Bis[2-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]ethyl]-4H-1,2,4,6-thiatriazine 1,1-dioxide |
| Synonyms | Famotidine Impurity B (EP/BP), Famotidine Related Compound B (USP) |
| CAS Number | 89268-62-2[1][2] |
| Molecular Formula | C₁₆H₂₃N₁₁O₂S₅ |
| Molecular Weight | 561.76 g/mol |
The Genesis of the Dimer: Postulated Formation Pathway
The precise mechanism for the formation of the this compound is not extensively detailed in publicly available literature. However, based on its structure, it is hypothesized to be a condensation product that may arise during the synthesis of famotidine or under specific degradation conditions. The central 1,2,4,6-thiatriazine 1,1-dioxide ring is likely formed from the sulfamide moieties of two famotidine molecules, with the elimination of ammonia and water.
Figure 1: Postulated formation pathway of the this compound.
Structural Elucidation: A Multi-faceted Analytical Approach
The definitive identification and structural confirmation of the this compound rely on a combination of advanced analytical techniques.
Chromatographic Separation: Isolating the Dimer
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstone techniques for separating the this compound from the parent drug and other related impurities. Reversed-phase chromatography is commonly employed for this purpose.
Experimental Protocol: A Validated HPLC Method for Impurity Profiling [3][4]
This protocol outlines a typical HPLC method for the separation of famotidine and its impurities, including the dimer.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice[3][4].
-
Mobile Phase: A gradient elution is often necessary to achieve optimal separation.
-
Gradient Program: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more retained components like the dimer.
-
Flow Rate: A flow rate of around 1.0-1.5 mL/min is generally used[3][4].
-
Detection: UV detection at a wavelength of approximately 265-275 nm is suitable for both famotidine and its dimer[3][4].
-
Sample Preparation: Samples of the famotidine drug substance or product are dissolved in a suitable solvent, typically the mobile phase or a mixture of water and organic solvent, to an appropriate concentration.
Figure 2: A generalized workflow for the HPLC analysis of famotidine impurities.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for confirming the molecular weight of the this compound and providing valuable structural information through fragmentation analysis. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to the molecular weight of 561.76 Da. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the dimer, and the resulting fragment ions can be analyzed to piece together its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the complete structural elucidation of organic molecules. While a complete, publicly available, detailed 2D NMR analysis specific to the this compound is not readily found in the primary literature, the expected signals can be inferred from the structure of famotidine itself. A comprehensive NMR analysis would involve:
-
¹H NMR: To identify the different types of protons and their chemical environments.
-
¹³C NMR: To identify the different carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to confirm the overall structure.
Significance and Regulatory Context
The presence of the this compound as an impurity in the drug substance and final product is a critical quality attribute that must be controlled within the limits specified by regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). The limits for impurities are established based on toxicological data and the potential impact on the safety and efficacy of the drug. Forced degradation studies, where the drug substance is subjected to stress conditions like heat, humidity, acid, base, and oxidation, are essential for identifying potential degradation products, including the dimer, and for developing stability-indicating analytical methods[5][6][7][8].
Conclusion
The this compound (Impurity B) is a well-defined and significant related substance in the impurity profile of famotidine. Its chemical structure has been established as 3,5-Bis[2-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]ethyl]-4H-1,2,4,6-thiatriazine 1,1-dioxide. The robust control of this impurity is paramount for ensuring the quality, safety, and efficacy of famotidine-containing drug products. This technical guide has provided a comprehensive overview of its chemical identity, postulated formation, and the analytical methodologies required for its characterization. A thorough understanding of the this compound is essential for researchers, scientists, and drug development professionals involved in the lifecycle of this important medication.
References
- Krishna, M. V., et al. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing. Der Pharmacia Lettre, 2(3), 1-11.
- Hotha, K. K., et al. (2015). Identification, Synthesis and Characterization of Unknown Impurity in the Famotidine Powder for Oral Suspension due to Excipient Interaction by UPLC-MS/MS & NMR.
- US20160376245A1 - Impurity of famotidine - Google P
-
Pharmaffiliates. (n.d.). Famotidine - Impurity B. Retrieved from [Link]
- Singh, S., et al. (2002). New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form. Journal of pharmaceutical sciences, 91(1), 253–257.
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001919). Retrieved from [Link]
- Li, W., et al. (2015). Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study. Chinese Journal of New Drugs, 24(16), 1903-1907.
- Zhang, Y., et al. (2020). Novel LC-MS/MS Method for Quantification of Famotidine and Metoprolol and Application to Pharmacokinetic Interaction.
- Baranska, M., & Wagner, H. (2001). Experimental and Calculated 1H, 13C and 15N NMR Spectra of famotidine. Journal of Molecular Structure, 596(1-3), 131-139.
- Schlotterbeck, G., et al. (2002). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Analytical chemistry, 74(18), 4844–4848.
- Li, W., et al. (2015). Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study. Chinese Journal of New Drugs, 24(16), 1903-1907.
- Piotrowska, K., & M-S. Ciesielski. (2017). Study on degradation process of famotidine hydrochloride in aqueous samples. Environmental Science and Pollution Research, 24(1), 593-600.
- Marosi, A., et al. (2012). Solution-state NMR spectroscopy of famotidine revisited: spectral assignment, protonation sites, and their structural consequences. Analytical and bioanalytical chemistry, 402(3), 1215–1225.
- The Pharmaceutical and Chemical Journal. (2023). Forced Degradation and Stability Studies of a Novel Famotidine/Domperidone ODF. The Pharmaceutical and Chemical Journal, 10(2), 1-10.
- Roy, C. (2017). Chapter 5 - Cocrystal Technology to Control the Degradation of Histamine H2- receptor Antagonist Drug Famotidine. In Cocrystals: A New Avenue in Drug Delivery.
- The Pharmaceutical and Chemical Journal. (2023). Forced Degradation and Stability Studies of a Novel Famotidine/Domperidone ODF. The Pharmaceutical and Chemical Journal, 10(2), 1-10.
- Wagner, G., & Wüthrich, K. (1982). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Journal of molecular biology, 155(3), 347–366.
-
Koldobskii, G. I., & Ivanova, S. E. (2020). Novel[3][9]triazolo[3,4-b][3][4]thiadiazine and[3][9]triazolo[3,4-b][3][4]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. Molecules (Basel, Switzerland), 25(21), 5038.
- Khan, M. S., et al. (2015). Determination of Chemical Stability of Various Famotidine Dosage Forms by UV. Journal of Basic & Applied Sciences, 11, 233-240.
-
PharmaCompass. (n.d.). (1Z)-3-[({2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-N'-sulfamoylpropanimidamide. Retrieved from [Link]
- Kumar, A., et al. (2021). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Current Organic Synthesis, 18(1), 2-25.
Sources
- 1. EP1361221A1 - A process for the preparation of a combination of famotidine polymorphs A and B - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US20160376245A1 - Impurity of famotidine - Google Patents [patents.google.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 6. Famotidine Related Compound B Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 7. Thioridazine | C21H26N2S2 | CID 5452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tpcj.org [tpcj.org]
- 9. researchgate.net [researchgate.net]
The Famotidine Dimer: An In-depth Technical Guide to a Critical Process-Related Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Famotidine and Its Dimeric Impurity
Famotidine is a potent and highly selective histamine H2-receptor antagonist, widely utilized in the treatment of conditions involving excessive gastric acid secretion, such as peptic ulcer disease and gastroesophageal reflux disease (GERD).[1][][3] Its efficacy and safety profile have made it a cornerstone in gastroenterological pharmacotherapy. However, like any pharmaceutical active ingredient, the purity of famotidine is paramount to its safety and therapeutic effectiveness. During its synthesis and storage, various process-related impurities and degradation products can emerge. Among these, the famotidine dimer, identified by the CAS number 89268-62-2, is a notable impurity that requires stringent control.[4]
This technical guide offers a comprehensive overview of the this compound, also known as Famotidine Impurity B or Famotidine Related Compound B in major pharmacopeias.[4][5] We will delve into its chemical identity, the current understanding of its formation, and detailed, field-proven analytical methodologies for its detection and quantification. This guide is designed to equip researchers, analytical scientists, and drug development professionals with the critical knowledge and practical protocols necessary for the effective management of this impurity in both bulk drug substances and finished pharmaceutical products. The control of such impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring drug quality and patient safety.[6]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of the this compound is foundational for the development of robust analytical methods and for understanding its potential behavior in drug formulations.
| Property | Value | Source |
| CAS Number | 89268-62-2 | [4] |
| Chemical Name | 3,5-Bis[2-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]ethyl]-4H-1,2,4,6-thiatriazine 1,1-dioxide | [4][5] |
| Synonyms | Famotidine Impurity B, Famotidine Related Compound B | [4] |
| Molecular Formula | C₁₆H₂₃N₁₁O₂S₅ | [4] |
| Molecular Weight | 561.76 g/mol | |
| Appearance | Off-White Solid |
Formation and Degradation Pathways
The this compound is recognized as a process-related impurity and a potential degradation product.[6] While a definitive and universally accepted mechanism for its formation is not extensively detailed in the public literature, it is understood to arise from the inherent instability of the famotidine molecule under certain conditions. Famotidine is known to be susceptible to degradation in both acidic and basic environments, with hydrolysis playing a significant role in its decomposition.[7][8][9]
Forced degradation studies, a cornerstone of drug development, are instrumental in elucidating the potential degradation pathways and in the development of stability-indicating analytical methods.[10][11] Such studies typically expose the drug substance to stress conditions like acid, base, oxidation, heat, and light. The formation of the dimer is likely a consequence of the interaction between two famotidine molecules or their degradation intermediates under these stress conditions. A clear understanding of the degradation mechanism is still an area of active investigation.[7]
Caption: General degradation pathway of famotidine leading to the formation of the dimer and other products.
Toxicological Significance
While specific pharmacological or extensive toxicological studies on the isolated this compound are not widely published, its classification and control as an impurity by regulatory bodies underscore the importance of minimizing its presence in the final drug product. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for the this compound:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
This information is critical for ensuring the safety of personnel handling the substance in a laboratory or manufacturing setting. The stringent limits set by pharmacopeias for this and other impurities are in place to ensure that the potential risks associated with their presence are negligible at the therapeutic doses of famotidine.
Analytical Methodologies for the Determination of this compound
The accurate and precise quantification of the this compound is essential for quality control in the pharmaceutical industry. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed and validated technique for this purpose.[6][10][12][13]
Recommended RP-HPLC Method
The following protocol is a synthesis of validated methods reported in the scientific literature and is designed to be a robust starting point for the separation and quantification of famotidine and its related impurities, including the dimer.[6][12]
Experimental Protocol
-
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.
-
-
Chromatographic Conditions:
| Parameter | Recommended Conditions | Rationale/Notes |
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) or equivalent | A C18 stationary phase provides the necessary hydrophobicity for the separation of famotidine and its impurities. |
| Mobile Phase A | Buffer: 0.02 M 1-Hexane sodium sulfonate in water, pH adjusted to 3.5 with orthophosphoric acid. | The ion-pairing agent (1-Hexane sodium sulfonate) is crucial for improving the peak shape and retention of the basic famotidine and its impurities on the C18 column. The acidic pH ensures the analytes are in their protonated form. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the analytes from the column. |
| Gradient Elution | Time (min) | % Mobile Phase A |
| 0 | 100 | |
| 20 | 90 | |
| 35 | 80 | |
| 37 | 100 | |
| 45 | 100 | |
| Flow Rate | 1.5 mL/min | Provides optimal separation and reasonable run time.[6] |
| Column Temperature | Ambient | Can be controlled (e.g., 25 °C) for improved reproducibility. |
| Detection Wavelength | 266 nm | Famotidine and its impurities exhibit significant absorbance at this wavelength.[6] |
| Injection Volume | 20 µL | Can be adjusted based on sample concentration and instrument sensitivity. |
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve famotidine and this compound reference standards in Mobile Phase A to obtain a known concentration (e.g., 2.5 µg/mL for the dimer).[6]
-
Sample Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to 25 mg of famotidine into a 25 mL volumetric flask. Add approximately 20 mL of Mobile Phase A and sonicate for 30 minutes to ensure complete dissolution. Dilute to volume with Mobile Phase A and filter through a 0.45 µm syringe filter before injection.[6]
-
Caption: A typical workflow for the HPLC analysis of this compound in pharmaceutical samples.
Method Validation Parameters
A robust analytical method must be validated to ensure its suitability for its intended purpose. Key validation parameters as per ICH guidelines include:
| Parameter | Typical Acceptance Criteria |
| Specificity | The method should be able to resolve the this compound peak from famotidine and other potential impurities. |
| Linearity | A linear relationship between the concentration of the dimer and the detector response, with a correlation coefficient (r²) > 0.99. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should exhibit a relative standard deviation (RSD) of < 2%.[12] |
| Accuracy | The recovery of the dimer from a spiked sample matrix should be within 98-102%. |
| Limit of Detection (LOD) | The lowest concentration of the dimer that can be detected but not necessarily quantified (Signal-to-Noise ratio of 3:1). |
| Limit of Quantification (LOQ) | The lowest concentration of the dimer that can be quantified with acceptable precision and accuracy (Signal-to-Noise ratio of 10:1). |
Conclusion
The this compound (CAS 89268-62-2) is a critical quality attribute in the manufacturing and formulation of famotidine. Its effective control is mandated by pharmacopeias and is essential for ensuring the safety and efficacy of the final drug product. This guide has provided a detailed overview of its chemical properties, insights into its formation, and a comprehensive, actionable protocol for its analysis via RP-HPLC. By implementing robust and validated analytical methods, researchers and drug development professionals can confidently monitor and control the levels of this impurity, thereby upholding the highest standards of pharmaceutical quality.
References
-
Vamsi Krishna, M., et al. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing. Der Pharmacia Lettre, 2(3), 1-11. [Link]
-
Roy, S. (n.d.). Chapter 5 - Cocrystal Technology to Control the Degradation of Histamine H2- receptor Antagonist Drug Famotidine. In Thesis. [Link]
-
Sultana, N., Arayne, M. S., & Shafi, N. (2004). RP-HPLC determination of famotidine and its potential impurities in pharmaceuticals. Chromatographia, 60(3-4), 235-239. [Link]
-
Ashutosh, K., et al. (n.d.). Validation of Developed Method by RP-HPLC for Simultaneous Estimation of Famotidine and Ibuprofen in Human Plasma and Studying T. International Journal of Pharmaceutical Sciences and Research. [Link]
-
National Center for Biotechnology Information. (n.d.). Famotidine. In PubChem. Retrieved from [Link]
- Teva Pharmaceutical Industries Ltd. (2016). Impurity of famotidine.
-
Sultana, N., Arayne, M. S., & Shafi, N. (2008). Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column. Journal of Separation Science, 31(1), 133-139. [Link]
-
Li, Y., et al. (2023). A method for improving the properties of famotidine. RSC Advances, 13(28), 19348-19356. [Link]
-
Singh, S., Kumar, S., Sharda, N., & Chakraborti, A. K. (2002). New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form. Journal of Pharmaceutical Sciences, 91(1), 253-257. [Link]
-
Wikipedia. (n.d.). Famotidine. [Link]
-
Bungau, S., et al. (2018). HPLC-UV Method for Determination of Famotidine from Pharmaceutical Products. Revista de Chimie, 69(2), 296-299. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]
-
S, P., & P, S. (2017). Chromatographic Analysis of Famotidine, Paracetamol and Ibuprofen from Tablet Formulation. Research Journal of Pharmacy and Technology, 10(10), 3465-3471. [Link]
-
Karpinska, J., et al. (2010). Study on degradation process of famotidine hydrochloride in aqueous samples. Journal of Environmental Science and Health, Part A, 45(11), 1411-1416. [Link]
-
Beaulieu, N., et al. (1991). Validation of a method for the assay of related compounds in famotidine raw materials and formulations. Journal of Liquid Chromatography, 14(7), 1311-1324. [Link]
-
SynThink Research Chemicals. (n.d.). Famotidine EP Impurity B. [Link]
Sources
- 1. Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Famotidine - Wikipedia [en.wikipedia.org]
- 4. This compound | C16H23N11O2S5 | CID 13359055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 8. New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. Validation of a method for the assay of related compounds in famotidine raw materials and formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Famotidine Dimer in Organic Solvents
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the solubility of the famotidine dimer. The this compound, recognized as Famotidine Impurity B in pharmacopeial standards, is a critical substance to monitor and control in pharmaceutical manufacturing. Understanding its solubility in organic solvents is paramount for developing robust purification methods, analytical procedures, and stable formulations.
Introduction: The Significance of the this compound
Famotidine is a potent histamine H2-receptor antagonist widely used to treat peptic ulcers and gastroesophageal reflux disease (GERD).[1][2] During its synthesis, storage, or formulation, various related substances or impurities can form. One of the most significant is the this compound, officially known as 3,5-Bis[2-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]ethyl]-4H-1,2,4,6-thiatriazine 1,1-dioxide.[3][4]
Regulatory bodies like the FDA and European authorities mandate strict control over impurities, often setting a limit of 0.1% for any individual unknown impurity.[5] The this compound (Impurity B) is a known impurity that must be monitored.[4] A thorough understanding of its solubility is not merely an academic exercise; it is a critical necessity for:
-
Process Chemistry: Developing efficient crystallization processes to purge the dimer from the active pharmaceutical ingredient (API). The choice of solvent directly impacts yield and purity.
-
Analytical Method Development: Creating sensitive and reliable analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires solvents that can effectively dissolve both famotidine and its impurities to ensure accurate quantification.[1][4]
-
Formulation Science: Preventing the precipitation of the dimer in liquid dosage forms and ensuring the long-term stability of the final drug product.
This guide will delve into the physicochemical properties governing the dimer's solubility, present a systematic approach to solubility determination, and provide insights into interpreting solubility data in the context of various organic solvents.
Physicochemical Foundations of Solubility
To predict or explain the solubility of the this compound, we must first understand its molecular structure and the properties of the parent compound, famotidine.
Molecular Structure and Properties
-
Famotidine: The structure of famotidine (C8H15N7O2S3) is characterized by multiple polar functional groups capable of hydrogen bonding: a guanidine group, a thiazole ring, and a sulfamoyl group.[2][6] These groups make the molecule polar. Its pKa is approximately 6.8-7.0, and it has a negative LogP value (around -0.6), indicating its hydrophilic nature.[2][7]
-
This compound (Impurity B): The dimer (C16H23N11O2S5) is a significantly larger molecule formed from two famotidine molecules linked by a thiatriazine dioxide ring.[3] This dimerization process effectively caps some of the polar functional groups. While the overall molecule remains polar due to the remaining guanidine and thiazole moieties, its molecular weight is substantially increased (561.76 g/mol vs. 337.4 g/mol for famotidine).[2][3] This increase in size and potential reduction in the density of hydrogen bonding sites per unit volume suggests that its solubility behavior will differ significantly from that of the parent drug.
Principles of Solubility in Organic Solvents
The adage "like dissolves like" is the guiding principle. Solubility is governed by the interplay of intermolecular forces between the solute (this compound) and the solvent.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Given the dimer's hydrogen bonding capabilities, some solubility is expected. However, the large size of the dimer may hinder effective solvation compared to the smaller parent molecule. Studies on famotidine itself show that its solubility is highest in methanol among common organic solvents.[8][9]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have dipoles but lack O-H or N-H bonds. They can accept hydrogen bonds but cannot donate them. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are powerful solvents for many polar organic molecules. Famotidine is known to be soluble in DMSO and DMF at concentrations of approximately 30 mg/mL.[10] It is reasonable to hypothesize that the dimer would also exhibit significant solubility in these solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. Due to the highly polar nature of the this compound, it is expected to have negligible solubility in non-polar solvents.
The following diagram illustrates the relationship between the solute/solvent properties and the resulting solubility.
Caption: Logical relationship between solute/solvent properties and solubility.
Experimental Protocol for Solubility Determination
A robust and reproducible method is essential for accurately determining solubility. The isothermal shake-flask method is a gold standard for this purpose.
Materials and Equipment
-
Solute: Purified this compound (Impurity B) standard[3][11][12]
-
Solvents: HPLC-grade organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, DMF, Ethyl Acetate)
-
Equipment:
-
Analytical balance (4-decimal places)
-
Glass vials (e.g., 4 mL) with Teflon-lined caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
HPLC system with UV detector (detection at ~265 nm is suitable for famotidine and its impurities)[4]
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Step-by-Step Methodology
The following workflow outlines the process for determining the equilibrium solubility.
Caption: Experimental workflow for isothermal solubility measurement.
Causality and Self-Validation:
-
Why excess solid? Using an excess of the solid dimer ensures that the solution becomes saturated, which is the definition of equilibrium solubility. The presence of undissolved solid at the end of the experiment is a visual confirmation that saturation was achieved.
-
Why 24-48 hours? Reaching thermodynamic equilibrium is not instantaneous. A prolonged shaking time is necessary to ensure the dissolution process is complete. Preliminary experiments can be run to confirm that the measured concentration does not change between, for example, 24 and 48 hours.
-
Why centrifugation and filtration? These steps are critical to remove all undissolved microscopic particles from the sample before analysis. Injecting solid particles into an HPLC system would cause blockages and lead to inaccurate, artificially high results.
-
Why a calibration curve? A multi-point calibration curve using a reference standard of the dimer ensures the accuracy and linearity of the analytical measurement, making the quantification trustworthy.
Solubility Data and Analysis
While specific, comprehensive solubility data for the this compound is not widely published in peer-reviewed literature, we can synthesize information on famotidine's solubility to provide a predictive framework.
Table 1: Solubility of Famotidine in Various Solvents
| Solvent | Solvent Type | Famotidine Solubility (approx.) | Predicted Dimer Solubility | Rationale for Prediction |
| Dimethylformamide (DMF) | Polar Aprotic | ~30 mg/mL[10] | High | Strong polar interactions. Effective at solvating large, complex molecules. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~30 mg/mL[10] | High | Similar to DMF, a very strong polar aprotic solvent. |
| Glacial Acetic Acid | Polar Protic | Freely Soluble[2][6] | High | The acidic nature will protonate the basic sites on the dimer, forming a salt and enhancing solubility. |
| Methanol | Polar Protic | ~3 mg/mL[13] | Moderate | Good hydrogen bonding, but the large size of the dimer may limit solvation efficiency compared to the monomer. |
| Ethanol | Polar Protic | Slightly Soluble (~1 mg/mL)[6][10] | Low to Moderate | Less polar than methanol, thus expected to be a poorer solvent for the polar dimer. |
| Acetonitrile | Polar Aprotic | Soluble[8][9] | Moderate | Less polar than DMF/DMSO but can still engage in dipole-dipole interactions. |
| Water | Polar Protic | Very Slightly Soluble (~1 mg/mL)[2][6] | Low | While polar, the strong hydrogen bonding network of water is likely disrupted inefficiently by the large, somewhat sterically hindered dimer. |
| Ethyl Acetate | Moderately Polar | Practically Insoluble[6] | Very Low | Insufficient polarity to overcome the lattice energy of the highly polar dimer solid. |
Analysis and Field Insights:
The data strongly suggests that polar aprotic solvents like DMSO and DMF are the most promising candidates for dissolving the this compound . This is a crucial insight for analytical method development, where complete dissolution of the sample is required. For process chemistry and purification, a different strategy is needed. An ideal solvent system would be one where famotidine has high solubility, but the dimer has low solubility, allowing it to be crystallized out. Based on the table, a mixed solvent system, perhaps involving methanol and a less polar co-solvent, could be explored to achieve this differential solubility.
Conclusion and Future Directions
Understanding the solubility of the this compound is essential for ensuring the quality, safety, and efficacy of famotidine drug products. This guide has established a foundational understanding based on physicochemical principles and provided a robust experimental framework for generating precise solubility data.
Key Takeaways:
-
The this compound is a large, polar molecule whose solubility is governed by its ability to form hydrogen bonds and engage in dipole-dipole interactions.
-
High solubility is predicted and observed for the parent compound in strong polar aprotic solvents (DMSO, DMF) and glacial acetic acid. This trend is expected to hold for the dimer.
-
Polar protic solvents like methanol and ethanol are less effective, and solubility is expected to be significantly lower in these systems.
-
The provided isothermal shake-flask methodology is a reliable method for generating the precise experimental data needed to optimize purification and analytical processes.
Future work should focus on the systematic experimental determination of this data and exploring the impact of temperature and mixed solvent systems to create a comprehensive solubility map for this critical impurity.
References
-
Islam, M. S., & Narurkar, M. M. (1993). Solubility, stability and ionization behaviour of famotidine. Journal of Pharmacy and Pharmacology, 45(8), 682-686. [Link]
-
Zhang, G. G. Z., et al. (2019). Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. Molecules, 24(14), 2569. [Link]
-
Tsvetkova, B., Maslarska, V., & Peikova, L. (2015). AN OVERVIEW OF DETERMINATION OF FAMOTIDINE BY DIFFERENT ANALYTICAL METHODS. Pharmacia, 62(1), 12-24. [Link]
-
Soto, R., et al. (2021). Solubility and thermodynamic analysis of famotidine polymorphs in pure solvents. International Journal of Pharmaceutics, 607, 121031. [Link]
-
O'Mahony, M., et al. (2021). Polymorphic Solubility Ratio of Famotidine and Sulfathiazole in Various Solvents. Crystal Growth & Design, 21(6), 3465-3472. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5702160, Famotidine. [Link]
-
ResearchGate. (2019). Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. [Link]
- Google Patents. (2016). US20160376245A1 - Impurity of famotidine.
-
ResearchGate. (2017). Drug Profile of Famotidine. [Link]
-
Pharmaffiliates. (n.d.). Famotidine - Impurity B. [Link]
-
Zendelovska, D., & Stafilov, T. (2004). RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals. Journal of Liquid Chromatography & Related Technologies, 27(12), 1925-1936. [Link]
Sources
- 1. bsphs.org [bsphs.org]
- 2. Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. US20160376245A1 - Impurity of famotidine - Google Patents [patents.google.com]
- 6. Famotidine CAS#: 76824-35-6 [m.chemicalbook.com]
- 7. Solubility, stability and ionization behaviour of famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubility and thermodynamic analysis of famotidine polymorphs in pure solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. FAMOTIDINE RELATED COMPOUND B | 89268-62-2 [chemicalbook.com]
- 12. Famotidine Related Compound B | LGC Standards [lgcstandards.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of Famotidine and Its Impurities
Abstract
This application note presents a detailed protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of famotidine and its related impurities in bulk drug substances and pharmaceutical formulations. Famotidine, a potent histamine H2-receptor antagonist, can degrade under various stress conditions, leading to the formation of impurities that must be monitored to ensure product quality, safety, and efficacy.[1][2] The method described herein is designed to be specific, accurate, precise, and robust, in accordance with the International Council for Harmonisation (ICH) guidelines. We provide a comprehensive guide, from the rationale behind chromatographic parameter selection to a step-by-step validation protocol, intended for researchers, quality control analysts, and drug development professionals.
Introduction: The Imperative for Impurity Profiling of Famotidine
Famotidine (C₈H₁₅N₇O₂S₃) is a competitive histamine H2-receptor antagonist widely used to treat peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome by reducing gastric acid secretion.[2][3] The United States Pharmacopeia (USP) mandates that famotidine content should be between 98.5% and 101.0% on a dried basis, highlighting the need for stringent purity control.[4][5]
Impurities in a drug substance can arise from various sources, including the synthetic route, degradation of the active pharmaceutical ingredient (API), or interaction with excipients. These impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, regulatory bodies like the FDA and EMA, guided by ICH principles, require the development of validated, stability-indicating analytical methods capable of separating and quantifying the API from any potential impurities and degradation products.[6][7] This application note addresses this critical requirement by providing a robust analytical framework for famotidine.
Famotidine: Structure and Potential Impurities
Understanding the chemical structure of famotidine is fundamental to developing a selective analytical method. The molecule contains a thiazole ring and a sulfamoyl group, which are susceptible to hydrolysis and oxidation.[3] Degradation studies have shown that famotidine is susceptible to degradation under basic, acidic, and oxidative stress conditions.[8][9][10]
Some known process-related and degradation impurities of famotidine include:
-
Impurity A: [3-[[2-(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionamide[9]
-
Impurity B: A dimer impurity formed during synthesis.[11]
-
S-oxide of Famotidine: The primary metabolite and a potential oxidative degradation product.[12]
-
Other related substances: Various intermediates and by-products from the manufacturing process.[13]
Caption: Famotidine and its key degradation and process-related impurities.
Analytical Method Development: A Stability-Indicating RP-HPLC Approach
A reversed-phase HPLC method is the preferred analytical technique for separating polar analytes like famotidine and its impurities. The following section explains the rationale for selecting the key chromatographic parameters.
Rationale for Experimental Choices
-
Column Chemistry: A C18 (octadecylsilane) column is selected for its versatility and proven ability to retain and separate a wide range of compounds. A 250 mm x 4.6 mm column with 5 µm particle size provides a good balance of efficiency, resolution, and backpressure.[14]
-
Mobile Phase Composition: The mobile phase is designed to achieve optimal retention and separation.
-
Aqueous Phase: A phosphate buffer is used to maintain a constant pH, which is critical for consistent ionization and retention of the analytes. A pH of approximately 3.0-3.5 is often effective.[15]
-
Ion-Pairing Agent: An ion-pairing agent like sodium 1-hexanesulfonate can be added to the mobile phase.[14] It forms a neutral ion-pair with the basic famotidine molecule, improving peak shape and retention on the C18 stationary phase.
-
Organic Modifier: Acetonitrile and methanol are common organic modifiers. Acetonitrile often provides better peak shape and lower backpressure. A gradient or isocratic elution can be chosen; a gradient is often preferred for impurity profiling to resolve early and late-eluting peaks effectively.[6]
-
-
Detection Wavelength: Famotidine exhibits significant UV absorbance. A detection wavelength of 265 nm is commonly used as it provides good sensitivity for both famotidine and its major impurities.[8][15] A photodiode array (PDA) detector is highly recommended to assess peak purity and identify co-eluting peaks.[14]
-
Column Temperature and Flow Rate: A controlled column temperature (e.g., 30-40°C) ensures reproducible retention times.[16] A flow rate of 1.0 to 1.5 mL/min is typical for a 4.6 mm ID column to achieve efficient separation within a reasonable analysis time.[14][17]
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies are essential.[1] These studies involve subjecting a famotidine solution to harsh conditions to intentionally produce degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 30 minutes.[9]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour.[10]
-
Thermal Degradation: Heat at 80°C for 24 hours (solid state and solution).
-
Photolytic Degradation: Expose to UV light (254 nm) and cool white fluorescent light as per ICH Q1B guidelines.
The analytical method must be able to resolve the famotidine peak from all significant degradation product peaks.
Detailed Experimental Protocol: RP-HPLC Method
Reagents and Materials
-
Famotidine Reference Standard (USP or equivalent)
-
Famotidine Impurity Standards (if available)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium 1-hexanesulfonate
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid (OPA)
-
Water (Milli-Q or equivalent HPLC grade)
Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC with PDA or UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05 M KH₂PO₄ buffer with 5 mM Sodium 1-hexanesulfonate, pH adjusted to 3.5 with OPA |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min (15% B), 5-20 min (15-50% B), 20-25 min (50% B), 25-26 min (50-15% B), 26-30 min (15% B) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 20 µL |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 6.8 g of KH₂PO₄ and 0.94 g of sodium 1-hexanesulfonate in 1000 mL of water. Adjust the pH to 3.5 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (Famotidine): Accurately weigh about 25 mg of Famotidine RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Methanol. This gives a concentration of ~500 µg/mL.
-
Spiked Impurity Standard Solution: Prepare a stock solution of famotidine as above. Spike with known concentrations of impurity standards (e.g., at the reporting threshold of 0.1%).
-
Test Sample Preparation (from Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 25 mg of famotidine into a 50 mL volumetric flask. Add ~30 mL of the 50:50 diluent, sonicate for 15 minutes to dissolve, dilute to volume, and mix.[18] Centrifuge or filter through a 0.45 µm syringe filter before injection.
Caption: General workflow for the HPLC analysis of famotidine impurities.
Method Validation Protocol (ICH Q2(R1) Guidelines)
The developed method must be validated to demonstrate its suitability for the intended purpose.[19] The following parameters should be evaluated.[20]
| Validation Parameter | Purpose & Protocol Summary | Example Acceptance Criteria |
| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and excipients. Inject blank, placebo, famotidine standard, and stressed samples. | Peak purity index > 0.995 for famotidine peak. No interference at the retention time of famotidine or its impurities. |
| Linearity | Establish a linear relationship between concentration and peak area for famotidine and its impurities. Prepare at least five concentrations ranging from LOQ to 150% of the specification limit. | Correlation coefficient (r²) ≥ 0.998.[21][22] |
| Accuracy | Determine the closeness of the test results to the true value. Perform recovery studies by spiking known amounts of impurities into the sample matrix at three levels (e.g., 50%, 100%, 150%). | Mean recovery between 98.0% and 102.0% for each impurity.[8] |
| Precision | Repeatability (Intra-day): Analyze six replicate samples of spiked famotidine at 100% of the test concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | RSD ≤ 2.0% for repeatability.[15] RSD ≤ 3.0% for intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of an impurity that can be detected but not necessarily quantitated. Typically determined based on a signal-to-noise ratio of 3:1. | S/N ratio ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1. | S/N ratio ≥ 10. Precision (RSD) at LOQ should be ≤ 10%. |
| Robustness | Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C). | System suitability parameters must be met. Peak areas should not vary significantly. |
| System Suitability | Ensure the chromatographic system is adequate for the intended analysis. Inject five replicates of a standard solution before starting the analysis sequence. | RSD of peak area ≤ 2.0%. Tailing factor ≤ 2.0. Theoretical plates > 2000. |
Conclusion
The RP-HPLC method detailed in this application note is a reliable and robust tool for the separation and quantification of famotidine and its process-related and degradation impurities. The method's development was based on sound scientific principles, and its performance is verified through a comprehensive validation protocol aligned with ICH guidelines. Implementation of this method in a quality control setting will support the release of high-quality famotidine drug substances and products, ensuring their safety and efficacy for patients.
References
- ResearchGate. (n.d.). Chemical structures of the famotidine impurities.
- Scholars Research Library. (n.d.). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing. Retrieved from an article on scholarsresearchlibrary.com.
- Semantic Scholar. (n.d.). Impurity profiling of Famotidine in bulk drugs and pharmaceuticalformulations by RP-HPLC method using ion pairing agent.
- Angita Pharma Inc. (2020, December 17). PRODUCT MONOGRAPH PrAG-Famotidine (Famotidine Tablets, USP).
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- BenchChem. (2025). Application Notes and Protocols for Forced Degradation Studies of Famotidine.
- Tropical Journal of Pharmaceutical Research. (2012, April 25).
- Springer. (2025, August 10). Study on degradation process of famotidine hydrochloride in aqueous samples.
- International Journal of Pharmaceutical and Clinical Research. (n.d.). VALIDATION OF DEVELOPED METHOD BY RP-HPLC FOR SIMULTANEOUS ESTIMATION OF FAMOTIDINE AND IBUPROFEN IN HUMAN PLASMA AND STUDYING T.
- PubMed. (n.d.). Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column.
- USP. (n.d.). USP Monographs: Famotidine.
- Pharmaffiliates. (n.d.). Famotidine-Impurities.
- ResearchGate. (2025, August 10). Development and Validation of RP-HPLC Method for Determination of Famotidine and its Application in Quality Control of Different Pharmaceutical Dosage Forms.
- Journal of Liquid Chromatography & Related Technologies. (n.d.). RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- SynZeal. (n.d.). Famotidine Impurities.
- ResearchGate. (2025, August 6). Development and validation of RP - HPLC method for simultaneous estimation of famotidine and domperidone in pharmaceutical dosage form.
- Wikipedia. (n.d.). Famotidine.
- PubMed. (n.d.). New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form.
- USP. (2012, February 6). Famotidine Eugenol.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). famotidine | Ligand page.
- ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- LGC Standards. (n.d.). famotidine degradation impurity 1.
- PubChem. (n.d.). Famotidine Hydrochloride.
- USP. (n.d.). USP Monographs: Famotidine Tablets.
- The Pharmaceutical and Chemical Journal. (n.d.). Forced Degradation and Stability Studies of a Novel Famotidine/Domperidone ODF.
- Lab Manager. (2025, September 19). ICH and FDA Guidelines for Analytical Method Validation.
- PharmaCompass.com. (n.d.). Famotidine | Drug Information, Uses, Side Effects, Chemistry.
- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2021, October 1).
- ChemicalBook. (n.d.). Famotidine | 76824-35-6.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Famotidine | 76824-35-6 [chemicalbook.com]
- 3. Famotidine - Wikipedia [en.wikipedia.org]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. drugfuture.com [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tpcj.org [tpcj.org]
- 11. Famotidine Impurities | SynZeal [synzeal.com]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. researchgate.net [researchgate.net]
- 16. ftp.uspbpep.com [ftp.uspbpep.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. nepjol.info [nepjol.info]
- 19. database.ich.org [database.ich.org]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. jcsp.org.pk [jcsp.org.pk]
- 22. researchgate.net [researchgate.net]
Introduction: The Critical Role of Impurity Profiling in Famotidine Quality Control
Famotidine, a potent histamine H2-receptor antagonist, is a widely used therapeutic agent for the management of peptic ulcer disease and gastroesophageal reflux disease.[1] The manufacturing process of famotidine, like any synthetic active pharmaceutical ingredient (API), can result in the formation of related substances or impurities.[2] These impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, rigorous analytical control and monitoring of these impurities are mandated by regulatory agencies worldwide.
Famotidine Related Compound B is a known process-related impurity of famotidine.[2][3] Its chemical name is 3,5-bis[2-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]ethyl]-4H-1,2,4,6-thiatriazine 1,1-dioxide.[4] The availability of a well-characterized reference standard for this compound is paramount for its accurate identification and quantification in famotidine drug substances and products. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of the Famotidine Related Compound B reference standard.
Chemical and Physical Properties
A thorough understanding of the reference standard's properties is fundamental to its correct handling and application in analytical methodologies.
| Property | Value | Source(s) |
| Chemical Name | 3,5-bis[2-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]ethyl]-4H-1,2,4,6-thiatriazine 1,1-dioxide | [4] |
| Synonyms | Famotidine EP Impurity B, Famotidine USP Related Compound B | [2] |
| CAS Number | 89268-62-2 | [2] |
| Molecular Formula | C16H23N11O2S5 | [2] |
| Molecular Weight | 561.75 g/mol | [2] |
| Appearance | White to Light Brown Solid | [4] |
| Solubility | Very slightly soluble in water, freely soluble in glacial acetic acid, very slightly soluble in anhydrous ethanol. Dissolves in dilute mineral acids. | [5] |
The Logic of Chromatographic Separation: A High-Performance Liquid Chromatography (HPLC) Approach
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of famotidine and its related compounds due to its high resolution, sensitivity, and specificity.[6][7][8] The choice of a reversed-phase HPLC method is logical, given the polar nature of famotidine and its impurities. A C18 column is a common and effective stationary phase for this separation, providing a non-polar surface that interacts with the analytes.[2][9]
The mobile phase composition is a critical factor in achieving optimal separation. A combination of an aqueous buffer and an organic modifier is typically employed. The buffer controls the pH of the mobile phase, which in turn influences the ionization state of the analytes and their retention on the column. An organic modifier, such as acetonitrile or methanol, is used to adjust the polarity of the mobile phase and elute the compounds from the column.[2][7] The use of an ion-pairing agent, like 1-Hexane sodium sulfonate, can be beneficial in improving the retention and peak shape of polar, ionizable compounds like famotidine and its impurities.[2]
Detection is commonly performed using a UV detector at a wavelength where both famotidine and its impurities exhibit significant absorbance, typically around 265-275 nm.[2][9]
Experimental Workflow for Impurity Analysis
The following diagram illustrates the general workflow for the analysis of Famotidine Related Compound B in a drug sample.
Caption: Workflow for the analysis of Famotidine Related Compound B.
Protocols
Protocol 1: Preparation of Standard Solutions
Rationale: The accurate preparation of the reference standard solution is fundamental for the precise quantification of the impurity in the sample. The choice of solvent is dictated by the solubility of the reference standard. A stock solution is typically prepared, followed by serial dilutions to create working standards at concentrations relevant to the expected impurity levels.
Materials:
-
Famotidine Related Compound B Reference Standard
-
HPLC-grade methanol
-
HPLC-grade glacial acetic acid
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
Procedure:
-
Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of Famotidine Related Compound B Reference Standard into a 100 mL volumetric flask.
-
Add a small volume of a mixture of methanol and glacial acetic acid (e.g., 100:1 v/v) to dissolve the standard.[10]
-
Sonicate for 5-10 minutes if necessary to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the methanol/glacial acetic acid mixture and mix thoroughly.
-
-
Working Standard Solution Preparation (e.g., 1 µg/mL):
-
Pipette 1.0 mL of the Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix thoroughly. This concentration is often used for system suitability and as a reference for impurity quantification.
-
Protocol 2: Preparation of Sample Solutions
Rationale: The sample preparation method aims to extract the analyte of interest from the sample matrix (e.g., tablet excipients) efficiently and reproducibly. The choice of extraction solvent is typically the mobile phase to ensure compatibility with the HPLC system. Sonication is often employed to facilitate the dissolution of the drug from the formulation.[2]
Materials:
-
Famotidine tablets or API
-
Mobile phase (as defined in the HPLC method)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Ultrasonic bath
-
Syringe filters (e.g., 0.45 µm PVDF or PTFE)
Procedure for Famotidine Tablets:
-
Sample Weighing and Initial Dissolution:
-
Extraction:
-
Place the flask in an ultrasonic bath for 30 minutes to facilitate the dissolution of famotidine and its impurities.[2]
-
-
Final Dilution and Filtration:
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.[7]
-
Protocol 3: HPLC Method for the Determination of Famotidine Related Compound B
Rationale: This method is a composite based on validated procedures for the analysis of famotidine and its impurities.[2][9] The use of a C18 column provides good retention for the analytes. The mobile phase composition is chosen to achieve a good separation between famotidine and its related compounds. The flow rate and detection wavelength are optimized for sensitivity and resolution.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A mixture of acetonitrile, methanol, and 1-Hexane sodium sulfonate buffer. Exact composition and gradient to be optimized based on the specific impurity profile. A common starting point is a gradient elution.[2] |
| Flow Rate | 1.5 mL/min[2] |
| Column Temperature | Ambient or controlled at 25-30 °C |
| Detection Wavelength | 266 nm[2] |
| Injection Volume | 10-20 µL |
System Suitability:
Rationale: System suitability tests are performed before sample analysis to ensure that the chromatographic system is performing adequately. These tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as a whole.
Procedure:
-
Inject the working standard solution of Famotidine Related Compound B (and a famotidine standard if available) multiple times (typically 5 or 6 replicate injections).
-
Evaluate the following parameters:
-
Tailing Factor (Asymmetry Factor): Should be between 0.8 and 1.5 for the famotidine and Famotidine Related Compound B peaks.
-
Theoretical Plates (N): Should be greater than 2000 for both peaks.
-
Relative Standard Deviation (RSD) of Peak Areas: Should be not more than 2.0% for replicate injections.
-
Analysis Procedure:
-
Once the system suitability criteria are met, inject the prepared sample solutions.
-
Identify the Famotidine Related Compound B peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the amount of Famotidine Related Compound B in the sample using the peak area response and the concentration of the reference standard.
Data Interpretation and Quantification
The concentration of Famotidine Related Compound B in the sample can be calculated using the following formula:
Where:
-
Area_impurity: Peak area of Famotidine Related Compound B in the sample chromatogram.
-
Area_standard: Peak area of Famotidine Related Compound B in the reference standard chromatogram.
-
Conc_standard: Concentration of the Famotidine Related Compound B reference standard solution.
-
Conc_sample: Concentration of the famotidine sample solution.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Incompatible sample solvent- pH of the mobile phase | - Replace the column- Ensure the sample is dissolved in the mobile phase- Adjust the mobile phase pH |
| Variable Retention Times | - Inconsistent mobile phase preparation- Fluctuation in column temperature- Pump malfunction | - Prepare fresh mobile phase accurately- Use a column oven for temperature control- Check the HPLC pump for leaks and ensure proper priming |
| No Peak or Small Peak for the Reference Standard | - Incorrect preparation of the standard solution- Detector issue | - Prepare a fresh standard solution and re-inject- Check the detector lamp and other settings |
Conclusion: Ensuring Pharmaceutical Quality through Rigorous Impurity Control
The use of a certified reference standard for Famotidine Related Compound B is indispensable for the accurate and reliable monitoring of this impurity in famotidine drug substance and drug products. The protocols and guidelines presented in this application note provide a robust framework for the implementation of a validated analytical method. Adherence to these protocols, combined with a thorough understanding of the underlying scientific principles, will enable researchers and quality control professionals to ensure the safety, quality, and efficacy of famotidine-containing pharmaceuticals.
References
- M.Vamsi Krishna et al. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing. Der Pharmacia Lettre, 2(3): 1-11.
- Research Journal of Pharmacy and Technology. (2018). Chromatographic Analysis of Famotidine, Paracetamol and Ibuprofen from Tablet Formulation. Research Journal of Pharmacy and Technology, 11(7), 2841-2846.
- Tit, M., et al. (2018). HPLC-UV Method for Determination of Famotidine from Pharmaceutical Products. REV.CHIM.(Bucharest), 69(2), 296-299.
- Reddy, T. V. B., et al. (2012). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING REVERSE PHASE LIQUID CHROMATOGRAPHIC METHOD FOR THE ASSAY OF FAMOTIDINE IN BU. Rasayan Journal of Chemistry, 5(2), 250-255.
- Gandhi, S. V., et al. (2010). High Performance Thin Layer Chromatographic Determination of Famotidine and Domperidone in Combined Tablet Dosage Form. Research Journal of Pharmacy and Biological and Chemical Sciences, 1(4), 354-361.
- Pulipaka, S., et al. (2021). RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals.
- Thermo Fisher Scientific. (2015). Fast analysis of famotidine and related substances using a Thermo Scientific Acclaim 120 C18 column. AppsLab Library.
- El-Gindy, A., et al. (2003). Development of a rapid HPLC method for determination of famotidine in human plasma using a monolithic column. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 817-823.
- USP. (2006). Famotidine. USP29-NF24.
- LGC Standards.
- EDQM. (2023).
- European Pharmacopoeia. (2014). FAMOTIDINE Famotidinum.
- Google Patents. (2003).
- ResearchGate. (2016). Chemical structures of the famotidine impurities.
- Teva Canada. (2013). PRODUCT MONOGRAPH NTP-FAMOTIDINE TABLETS (famotidine tablets, USP) 20 mg and 40 mg Histamine H2 Receptor Antagonist.
- Patil, S. B., et al. (2009). Preparation and Evaluation of Taste Masked Famotidine Formulation Using Drug/β-cyclodextrin/Polymer Ternary Complexation Approach. AAPS PharmSciTech, 10(4), 1159–1167.
- USP. (2006). USP Monographs: Famotidine. USP29-NF24.
- Drugs.com. (2024). Famotidine Monograph for Professionals.
- USP. (2006). USP Monographs: Famotidine Tablets. USP29-NF24.
- ResearchGate. (2016). Chemical structures of the famotidine.
Sources
- 1. drugs.com [drugs.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. Famotidine Related Compound B | LGC Standards [lgcstandards.com]
- 5. uspbpep.com [uspbpep.com]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Fast analysis of famotidine and related substances using a Thermo Scientific Acclaim 120 C18 column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 10. ftp.uspbpep.com [ftp.uspbpep.com]
Unlocking New Research Avenues: Application Notes for the Investigational Use of Famotidine Dimer
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond an Impurity—The Research Potential of a Dimeric Histamine H2 Receptor Antagonist Analog
Famotidine is a well-characterized, potent, and highly selective histamine H2 receptor antagonist, widely used in the management of acid-related gastrointestinal disorders.[1][2][3][] Its mechanism of action involves the competitive inhibition of histamine binding to H2 receptors on gastric parietal cells, leading to a reduction in gastric acid secretion.[3][] In the synthesis and quality control of famotidine, various related substances are monitored, one of which is a dimeric species officially known as Famotidine Impurity B or Famotidine Related Compound B.[5][6][7]
While traditionally viewed as an impurity to be minimized in the final drug product, the unique dimeric structure of this molecule presents intriguing possibilities for its use as a specialized research chemical. This guide provides a comprehensive overview of the potential, albeit currently investigational, applications of famotidine dimer in biomedical research. We will explore its synthesis, characterization, and hypothetical protocols for its use in studying receptor dimerization, developing bivalent ligands, and as a tool for probing novel pharmacological activities.
Molecular Profile: Famotidine vs. This compound
A clear understanding of the structural differences between famotidine and its dimer is crucial for designing and interpreting experiments.
| Property | Famotidine | This compound (Impurity B) |
| Molecular Formula | C₈H₁₅N₇O₂S₃ | C₁₆H₂₃N₁₁O₂S₅ |
| Molecular Weight | 337.44 g/mol | 561.76 g/mol |
| IUPAC Name | 3-[({2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-N-sulfamoylpropanimidamide | 3,5-Bis[2-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]ethyl]-4H-1,2,4,6-thiatriazine 1,1-dioxide |
| CAS Number | 76824-35-6 | 89268-62-2 |
| Structure | Monomeric | Dimeric, linked by a thiatriazine dioxide bridge |
Proposed Synthesis and Characterization of this compound
As this compound is primarily an impurity, dedicated synthetic procedures are not widely published. However, a plausible synthetic route can be proposed based on its structure, likely arising from the reaction of two famotidine-related precursors with a suitable linking agent under controlled conditions. The following is a hypothetical, generalized protocol for its laboratory-scale synthesis.
Protocol 1: Hypothetical Synthesis of this compound
Objective: To synthesize this compound from famotidine or a suitable precursor.
Materials:
-
Famotidine or a suitable precursor (e.g., a derivative with a reactive amine or thiol)
-
A bifunctional linking agent (e.g., a derivative of 1,2,4,6-thiatriazine-1,1-dioxide)
-
Anhydrous, inert solvent (e.g., dimethylformamide, acetonitrile)
-
Organic base (e.g., triethylamine, diisopropylethylamine)
-
Reagents for work-up and purification (e.g., ethyl acetate, brine, silica gel for chromatography)
Procedure:
-
Precursor Preparation: If starting from famotidine, a chemical modification to introduce a reactive handle for dimerization may be necessary. This could involve selective deprotection or activation of a specific functional group.
-
Dimerization Reaction:
-
Dissolve the famotidine precursor in an anhydrous, inert solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add an organic base to the reaction mixture to act as a proton scavenger.
-
Slowly add the bifunctional linking agent (0.5 equivalents) to the solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture for a predetermined time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water or a saturated ammonium chloride solution.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., dichloromethane/methanol).
-
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound using:
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
-
Investigational Research Applications and Protocols
The dimeric nature of this compound opens up several hypothetical research applications that are not possible with monomeric famotidine.
Application 1: Probing Histamine H2 Receptor Dimerization
Rationale: Many G-protein coupled receptors (GPCRs), including the H2 receptor, are known to form dimers or higher-order oligomers, which can influence their signaling properties. A bivalent ligand like this compound could potentially bind to and stabilize H2 receptor dimers, making it a valuable tool for studying this phenomenon.
Objective: To investigate the effect of this compound on H2 receptor dimerization in a cell-based assay.
Materials:
-
HEK293 cells co-expressing H2 receptors tagged with two different reporters for a proximity-based assay (e.g., NanoBRET™, FRET, or split-luciferase).
-
Famotidine (as a monomeric control)
-
This compound
-
Cell culture medium and supplements
-
Assay-specific reagents (e.g., substrate for luciferase)
-
Plate reader capable of detecting the specific assay signal.
Procedure:
-
Cell Culture and Plating:
-
Culture the engineered HEK293 cells under standard conditions.
-
Plate the cells in a white, 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of famotidine and this compound in the assay buffer.
-
Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control.
-
Incubate for a specified period (e.g., 1-2 hours) at 37 °C.
-
-
Signal Detection:
-
Add the assay-specific substrate or reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the signal as a function of compound concentration to determine if the this compound enhances the proximity signal, which would be indicative of receptor dimerization.
-
Experimental Workflow for H2 Receptor Dimerization Assay
Caption: Workflow for the in vitro H2 receptor dimerization assay.
Application 2: Investigating Bivalent Ligand-Receptor Interactions
Rationale: Bivalent ligands can exhibit unique pharmacological properties compared to their monomeric counterparts, such as increased affinity (avidity), altered selectivity, and different functional effects. This compound could be used to explore these principles at the H2 receptor.
Objective: To compare the binding affinity of famotidine and this compound for the H2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the H2 receptor.
-
A suitable radioligand for the H2 receptor (e.g., [³H]-tiotidine).
-
Famotidine and this compound.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Filtration apparatus.
Procedure:
-
Assay Setup:
-
In a 96-well plate or microcentrifuge tubes, combine the cell membranes, radioligand (at a concentration near its Kd), and increasing concentrations of unlabeled famotidine or this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).
-
-
Incubation:
-
Incubate the mixture at a specific temperature (e.g., 25 °C) for a time sufficient to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the competitor.
-
Perform non-linear regression analysis to determine the Ki (inhibitory constant) for both famotidine and this compound. A comparison of the Ki values will reveal any differences in binding affinity.
-
Signaling Pathway of Histamine H2 Receptor
Caption: Famotidine blocks histamine-induced acid secretion.
Safety and Handling
This compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion and Future Directions
While the primary identity of this compound has been that of a pharmaceutical impurity, its unique bivalent structure holds considerable, yet unexplored, potential as a research chemical. The hypothetical applications and protocols outlined in this guide are intended to provide a framework for researchers interested in exploring the pharmacology of bivalent ligands, the intricacies of GPCR dimerization, and the potential for developing novel therapeutic agents. Further studies are required to validate these proposed applications and to fully characterize the biological activity of this intriguing molecule.
References
-
Famotidine - Wikipedia . Available at: [Link]
-
Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem . National Institutes of Health. Available at: [Link]
-
This compound | C16H23N11O2S5 | CID 13359055 - PubChem . National Institutes of Health. Available at: [Link]
-
Famotidine - StatPearls - NCBI Bookshelf . National Center for Biotechnology Information. Available at: [Link]
-
famotidine | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY . IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
CAS No : 89268-62-2| Product Name : Famotidine - Impurity B . Pharmaffiliates. Available at: [Link]
-
Famotidine, the new antiulcero-genic agent, a potent ligand for metal ions - PubMed . National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Famotidine - Wikipedia [en.wikipedia.org]
- 2. Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Famotidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | C16H23N11O2S5 | CID 13359055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. store.usp.org [store.usp.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Mobile Phase for Famotidine Dimer Separation
Welcome to the technical support center for advanced HPLC method development. This guide is designed for researchers, scientists, and drug development professionals who are tackling the specific analytical challenge of separating the famotidine dimer from the active pharmaceutical ingredient (API). As a polar, basic compound, famotidine presents unique chromatographic behaviors, and its structurally similar dimer requires a well-optimized method to ensure accurate quantification and drug product quality.
This document moves beyond generic advice to provide in-depth, scientifically-grounded troubleshooting strategies and a systematic approach to mobile phase optimization, reflecting field-proven laboratory practices.
The Analytical Challenge: Famotidine and its Dimer
Famotidine is a potent histamine H2-receptor antagonist widely used to treat gastric ulcers and gastroesophageal reflux disease.[1] During its synthesis and upon storage, various related compounds and impurities can form. One of the most critical impurities is the this compound, which is structurally very similar to the parent molecule. This similarity in physicochemical properties makes their separation by reversed-phase HPLC a significant challenge. Achieving baseline resolution is paramount for the accurate assessment of purity in bulk drug substances and finished pharmaceutical products.
Troubleshooting & FAQs: Resolving Common Separation Issues
This section addresses the most frequent problems encountered during the analysis of famotidine and its related substances in a direct question-and-answer format.
Q1: Why is my famotidine peak exhibiting significant tailing or fronting?
Answer: Peak asymmetry is a classic issue when analyzing basic compounds like famotidine on silica-based reversed-phase columns. The root cause is often secondary interactions between the analyte and the stationary phase.
-
Causality: Famotidine contains multiple basic functional groups (guanidine and amidine moieties) that are protonated at acidic to neutral pH.[2][3] These positively charged groups can interact electrostatically with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the HPLC column packing material. This strong, non-hydrophobic interaction leads to peak tailing.[4] Peak fronting can occur in cases of sample overload or when the sample is dissolved in a solvent significantly stronger than the mobile phase.
-
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The most effective strategy is to control the ionization of both the famotidine molecule and the column's residual silanols. Lowering the mobile phase pH (e.g., to pH 2.5-3.5) ensures that the silanol groups are fully protonated (Si-OH), minimizing the ionic interactions that cause tailing.[5][6]
-
Buffer Concentration: Ensure your buffer concentration is adequate (typically 10-25 mM) to maintain a stable pH throughout the column and resist changes upon sample injection.
-
Column Selection: Use a modern, high-purity silica column that is well end-capped. End-capping neutralizes most of the accessible silanol groups, but some residual activity always remains. Columns specifically designed for the analysis of basic compounds are highly recommended.[7]
-
Competing Base Additive: If pH adjustment is not sufficient, adding a small amount of a competing base (e.g., triethylamine, TEA) to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte. However, be aware that TEA can suppress ionization in mass spectrometry and has a high UV cutoff.
-
Q2: My this compound peak is co-eluting with the main API peak. What are the first steps to improve resolution?
Answer: Co-elution of the dimer and API is a selectivity problem. Since these compounds are structurally similar, subtle changes to the mobile phase composition are needed to exploit minor differences in their physicochemical properties.
-
Causality: Resolution is a function of efficiency, retention, and selectivity. When peaks co-elute, the primary issue is a lack of selectivity (α), meaning the chromatographic system is not discriminating between the two molecules.
-
Troubleshooting Protocol:
-
Adjust Organic Modifier Percentage: The first step is to vary the isocratic percentage or modify the gradient slope of your organic modifier (acetonitrile or methanol). A lower percentage of organic solvent will increase the retention time of both peaks, which may provide more time for separation to occur.
-
Optimize Mobile Phase pH: This is a critical parameter for ionizable compounds. Even a small change in pH (e.g., ±0.2 units) can alter the degree of ionization of famotidine and its dimer differently, leading to a change in their relative hydrophobicity and, consequently, a change in selectivity.[5]
-
Switch the Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase.[8][9][10] If you are using acetonitrile, try substituting it with methanol (or vice versa). Methanol is a protic solvent and can engage in hydrogen bonding, which may introduce a different selectivity profile for the dimer and API.[11]
-
Q3: What are the typical starting conditions for separating the this compound?
Answer: A good starting point is to adapt methods reported in the literature or pharmacopeias, such as the United States Pharmacopeia (USP).[12] These methods have been validated for the separation of famotidine and its related compounds.
-
Recommended Starting Protocol:
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Column | C18, 150-250 mm x 4.6 mm, 3.5-5 µm | A standard C18 provides general-purpose hydrophobic retention. Longer columns provide higher efficiency.[13] |
| Mobile Phase A | 10-20 mM Phosphate or Acetate Buffer | Provides pH control to ensure consistent ionization and good peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | The most common organic modifiers in reversed-phase HPLC.[14] |
| pH | Screen at pH 3.5 and pH 6.5 | Famotidine's charge state changes significantly around these pH values.[15] |
| Detection | UV at 265-270 nm | Famotidine has a strong UV absorbance maximum around this wavelength.[1][16] |
| Flow Rate | 1.0 - 1.5 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 - 35 °C | Elevated temperature can improve efficiency and reduce viscosity, but may also alter selectivity. |
Q4: I've tried basic adjustments with no success. What advanced strategies can I employ?
Answer: When standard approaches fail, more advanced techniques that alter the primary separation mechanism are necessary.
-
Troubleshooting Protocol:
-
Introduce an Ion-Pairing Agent: For highly polar and basic compounds, ion-pairing chromatography can be very effective. An anionic ion-pairing agent, such as sodium 1-hexanesulfonate, is added to the mobile phase.[12][17] It forms a neutral complex with the positively charged famotidine and dimer molecules, increasing their hydrophobicity and retention on a C18 column. This can dramatically alter selectivity and improve resolution.
-
Change Column Chemistry: If a C18 column does not provide adequate selectivity, consider a stationary phase with a different retention mechanism.[18]
-
Phenyl-Hexyl Phase: Offers π-π interactions, which can help differentiate between molecules with subtle differences in their aromatic or electron-rich regions.
-
Polar-Embedded Phase (e.g., amide or carbamate): Provides alternative selectivity through hydrogen bonding and dipole-dipole interactions, which is useful for polar compounds.
-
Pentafluorophenyl (PFP) Phase: Offers a complex mix of hydrophobic, aromatic, and dipole interactions, often providing unique selectivity for structurally similar compounds.
-
-
Q5: How can I confirm the identity of a suspected dimer peak?
Answer: Peak identification is crucial. You must confirm that the peak you are optimizing for is indeed the this compound.
-
Verification Methods:
-
Forced Degradation Studies: Intentionally stress the famotidine API under conditions known to generate the dimer (e.g., oxidative or thermal stress).[19][20] The peak that increases under these conditions is likely the degradation product of interest.
-
Use of a Reference Standard: The most reliable method is to inject a qualified reference standard of the this compound and confirm its retention time.
-
LC-MS Analysis: Use a mass spectrometer to determine the mass-to-charge ratio (m/z) of the eluting peak. The dimer will have a distinct mass that can be easily confirmed.
-
Systematic Workflow for Mobile Phase Optimization
A chaotic approach to method development wastes time and resources. Follow this systematic workflow to efficiently optimize the separation of the this compound.
Caption: Systematic workflow for HPLC mobile phase optimization.
Experimental Protocol: pH Screening
-
Prepare Buffers: Prepare three separate mobile phase A buffers (e.g., 20 mM potassium phosphate) and adjust the pH to 3.0, 4.5, and 6.5 using phosphoric acid.
-
Set Constant Organic Phase: Use a fixed mobile phase B (e.g., acetonitrile).
-
Equilibrate the System: For each pH condition, thoroughly flush and equilibrate the HPLC system and column with the new mobile phase.
-
Run Experiments: Inject your sample (containing famotidine and the dimer) and run the analysis under a constant isocratic hold (e.g., 80:20 A:B).
-
Evaluate Results: Compare the chromatograms from the three pH values. Look for the condition that provides the greatest separation (selectivity) between the famotidine and dimer peaks, even if the resolution is not yet perfect. This pH will be the starting point for further optimization.
Troubleshooting Logic Diagram
When faced with a separation problem, a logical, step-by-step diagnostic process is essential. Use the following diagram to guide your troubleshooting efforts.
Caption: Troubleshooting decision tree for poor dimer separation.
References
-
PubChem. (n.d.). Famotidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Vamsi Krishna, M., Madhavi, G., Rama Prasad, L. A., & Gowri Sankar, D. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing agent. Der Pharmacia Lettre, 2(3), 1-11. Retrieved from [Link]
-
Prajapati, Y. N., et al. (2014). Chromatographic Analysis of Famotidine, Paracetamol and Ibuprofen from Tablet Formulation. Research Journal of Pharmacy and Technology, 7(10). Retrieved from [Link]
- Cimpoiu, C., et al. (2018). HPLC-UV Method for Determination of Famotidine from Pharmaceutical Products. REV.CHIM.(Bucharest), 69(2).
-
Azarghi, A., et al. (2005). Development of a rapid HPLC method for determination of famotidine in human plasma using a monolithic column. Journal of Pharmaceutical and Biomedical Analysis, 38(3), 562-565. Retrieved from [Link]
-
Alexandrino, D. (2015). How can I separate three structurally similar compounds in HPLC? ResearchGate. Retrieved from [Link]
-
Trungtamthuoc.com. (n.d.). Famotidine USP 2025. Retrieved from [Link]
-
Agilent Technologies. (2009). Tips and Tricks of HPLC Separation. Retrieved from [Link]
-
Singh, S., et al. (2002). New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form. Journal of Pharmaceutical Sciences, 91(1), 253-257. Retrieved from [Link]
-
ResearchGate. (2025). Organic solvent effects in reversed-phase liquid chromatography in relation to column testing. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Hadjmohammadi, M. R., & Nazari, S. S. (2010). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
Conquer Scientific. (2023). Separation Techniques in HPLC: Exploring the Fundamentals. Retrieved from [Link]
-
U.S. Food & Drug Administration. (n.d.). 75611 Famotidine Chemistry Review. Retrieved from [Link]
-
The Pharmaceutical and Chemical Journal. (2023). Forced Degradation and Stability Studies of a Novel Famotidine/Domperidone ODF. Retrieved from [Link]
-
Chromatography Today. (n.d.). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). famotidine | Ligand page. Retrieved from [Link]
-
LCGC International. (n.d.). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]
-
Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
HPLC Basics. (2013). Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. Retrieved from [Link]
-
Cognibrain. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. famotidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. moravek.com [moravek.com]
- 7. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 8. researchgate.net [researchgate.net]
- 9. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. trungtamthuoc.com [trungtamthuoc.com]
- 13. glsciencesinc.com [glsciencesinc.com]
- 14. chromblog.wordpress.com [chromblog.wordpress.com]
- 15. Development of a rapid HPLC method for determination of famotidine in human plasma using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. researchgate.net [researchgate.net]
- 19. tpcj.org [tpcj.org]
- 20. resolvemass.ca [resolvemass.ca]
Famotidine Dimer Analysis Technical Support Center
Welcome to the technical support center for the analysis of famotidine and its related compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the degradation of the famotidine dimer (also known as Famotidine Related Compound B) during analytical testing. Our goal is to provide you with in-depth troubleshooting strategies and a clear understanding of the underlying scientific principles to ensure the integrity of your analytical data.
Introduction: The Challenge of this compound Stability
Famotidine, a potent histamine H2-receptor antagonist, is known to be susceptible to degradation under both acidic and basic conditions[1]. One of its key process impurities and degradation products is the this compound. The accurate quantification of this dimer is critical for quality control and stability studies of famotidine drug substances and products. However, the dimer itself can be prone to degradation during the analytical process, leading to inaccurate results. This guide will address the common challenges and provide solutions for mitigating the degradation of the this compound during its analysis.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is it important to monitor?
The this compound, chemically known as 3,5-Bis[2-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]ethyl]-4H-1,2,4,6-thiatriazine 1,1-dioxide, is a known impurity of famotidine[2]. It is also referred to as Famotidine Related Compound B in the United States Pharmacopeia (USP). Monitoring and controlling the levels of this and other impurities are essential to ensure the safety and efficacy of the final drug product[2]. Regulatory agencies require stringent control of impurities in pharmaceutical products.
Q2: What are the primary factors that can cause the degradation of the this compound during analysis?
The degradation of the this compound during analysis is often multifactorial. Based on the chemical structure of famotidine and its known instabilities, the following are the most probable causes:
-
Mobile Phase pH: Famotidine is known to hydrolyze in aqueous solutions, and the rate of this hydrolysis is pH-dependent[3]. It is reasonable to extrapolate that the dimer, which shares structural similarities, is also susceptible to pH-mediated degradation. Extreme pH values in the mobile phase can catalyze the breakdown of the dimer.
-
On-Column Degradation: The stationary phase of the HPLC column can play a role in degradation. Residual silanol groups on silica-based columns (like C18) can interact with the basic amine groups of the this compound, potentially leading to peak tailing and, in some cases, on-column degradation[4].
-
Temperature: Elevated temperatures during sample storage or within the HPLC column compartment can accelerate the degradation of labile compounds like the this compound.
-
Photodegradation: While famotidine has shown some resistance to direct photolysis, prolonged exposure of the sample to light, especially UV light, could contribute to degradation[3].
-
Sample Diluent: The choice of solvent to dissolve and dilute the sample can impact stability. Using a diluent with an inappropriate pH or one that is not compatible with the mobile phase can lead to degradation even before the sample is injected.
Q3: I am observing a decreasing peak area for the this compound over a sequence of injections. What could be the cause?
A decreasing peak area for the this compound over a sequence of injections is a strong indicator of in-solution instability. This suggests that the dimer is degrading in the sample vials while they are in the autosampler. The likely culprits are the sample diluent composition and the temperature of the autosampler tray.
Troubleshooting Guide: Degradation of this compound
This section provides a systematic approach to identifying and resolving issues related to this compound degradation during HPLC analysis.
Issue 1: Poor Peak Shape (Tailing) and Inconsistent Retention Times for the Dimer
Underlying Cause: This is often due to secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on silica-based columns. These interactions can lead to peak tailing and, in severe cases, may contribute to on-column degradation.
Troubleshooting Workflow:
Troubleshooting Peak Shape
Step-by-Step Protocol:
-
Optimize Mobile Phase pH:
-
Rationale: The ionization state of the this compound is pH-dependent. At a suitable pH, secondary interactions with the stationary phase can be minimized.
-
Action: For reversed-phase chromatography on a C18 column, a slightly acidic mobile phase (pH 3-4) is often a good starting point. This ensures that the amine functionalities are protonated, which can lead to more consistent interactions with the stationary phase. Adjust the pH of the aqueous portion of your mobile phase using a suitable buffer (e.g., phosphate or acetate buffer).
-
-
Introduce a Mobile Phase Modifier:
-
Rationale: A mobile phase modifier, such as an ion-pairing agent or a competing base, can mask the active silanol groups on the stationary phase, thereby reducing peak tailing.
-
Action:
-
Competing Base: Add a small amount of triethylamine (TEA) (e.g., 0.1-0.2% v/v) to the mobile phase. TEA will preferentially interact with the silanol groups, preventing the this compound from doing so.
-
Ion-Pairing Agent: For more challenging separations, an ion-pairing agent like 1-hexane sodium sulfonate can be added to the mobile phase[2]. This will form an ion pair with the protonated dimer, improving its retention and peak shape.
-
-
-
Select an Appropriate HPLC Column:
-
Rationale: Not all C18 columns are the same. Columns with better end-capping or those based on a more inert silica can significantly reduce peak tailing for basic compounds.
-
Action: If the above steps do not resolve the issue, consider switching to a column specifically designed for the analysis of basic compounds. Alternatively, a porous graphitic carbon (PGC) column can be an excellent choice as it does not have silanol groups and offers a different selectivity[5].
-
Issue 2: Loss of Dimer Peak Area Over Time or Inexplicable Low Recovery
Underlying Cause: This is a classic sign of analyte instability, either in the sample solution or during the chromatographic run.
Troubleshooting Workflow:
Troubleshooting Analyte Stability
Step-by-Step Protocol:
-
Optimize Sample Diluent:
-
Rationale: The sample diluent should ideally be the mobile phase itself to ensure compatibility and minimize on-column equilibration issues. The pH of the diluent is critical for the stability of the dimer.
-
Action: Prepare your samples in the initial mobile phase composition. If you are using a gradient method, prepare the samples in the starting mobile phase. Ensure the pH of the diluent is in a range where the dimer is stable (typically slightly acidic).
-
-
Control Temperature:
-
Rationale: Chemical degradation reactions are often accelerated by heat.
-
Action: Use a cooled autosampler (e.g., set to 4-8 °C) to store your samples during the analytical run. This will significantly slow down the rate of degradation in the sample vials. Also, ensure that the column compartment temperature is not excessively high.
-
-
Protect from Light:
-
Rationale: Although less common for famotidine, photodegradation can be a factor for some molecules.
-
Action: Use amber vials or vials with light-protective covers for your samples. If the degradation is severe, you may need to work under reduced lighting conditions during sample preparation.
-
-
Minimize Analysis Time:
-
Rationale: The less time the dimer spends in the analytical system, the lower the chance of degradation.
-
Action: If possible, optimize your HPLC method to reduce the run time. This could involve using a shorter column, a higher flow rate (while maintaining resolution), or a faster gradient.
-
Recommended Analytical Protocol for Stable this compound Analysis
This protocol is a starting point and may require further optimization for your specific instrumentation and sample matrix.
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm (end-capped) | Provides good retention and resolution for famotidine and its impurities. |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with Phosphoric Acid | A buffered aqueous phase to control the pH and ensure consistent ionization of the analytes. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography. |
| Gradient | Time (min) | %B |
| 0 | 10 | |
| 20 | 50 | |
| 25 | 80 | |
| 30 | 10 | |
| 35 | 10 | |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Controlled temperature to ensure reproducible retention times and minimize degradation. |
| Detection Wavelength | 265 nm | A common wavelength for the detection of famotidine and its impurities. |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration and instrument sensitivity. |
| Sample Diluent | Mobile Phase A | Ensures sample compatibility with the mobile phase and maintains a stable pH. |
| Autosampler Temp. | 4 °C | Minimizes in-vial degradation of the this compound. |
References
- Vamsi Krishna, M., et al. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing. Der Pharmacia Lettre, 2(3), 1-11.
- Karpinska, J., et al. (2010). Study on degradation process of famotidine hydrochloride in aqueous samples. Toxicological & Environmental Chemistry, 92(8), 1409-1422.
- El-Gindy, A., et al. (2006). RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals.
- Singh, S., et al. (2002). New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form. Journal of Pharmaceutical Sciences, 91(1), 253-257.
- Shaikh, K. A., et al. (2012). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING REVERSE PHASE LIQUID CHROMATOGRAPHIC METHOD FOR THE ASSAY OF FAMOTIDINE IN BULK AND ITS PHARMACEUTICAL FORMULATIONS. Rasayan Journal of Chemistry, 5(1), 74-80.
- Mumtaz, A., & Rizwana, I. (2016). Chromatographic Analysis of Famotidine, Paracetamol and Ibuprofen from Tablet Formulation. Research Journal of Pharmacy and Technology, 9(7), 839-843.
- Bhattacharya, S. (2018). Cocrystal Technology to Control the Degradation of Histamine H2- receptor Antagonist Drug Famotidine. IntechOpen.
- Trabelsi, H., et al. (2008). Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column.
- Khan, M. S., et al. (2015). Determination of Chemical Stability of Various Famotidine Dosage Forms by UV. Science, Technology and Development, 34(1), 38-46.
- Santhipriya, Y., et al. (2023). ESTIMATION OF FAMOTIDINE IN PHARMACEUTICALS – A REVIEW. International Journal of Biology, Pharmacy and Allied Sciences, 12(2), 638-650.
- US Patent No. US20160376245A1. (2016). Impurity of famotidine.
-
ResearchGate. (n.d.). Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column. Retrieved from [Link]
Sources
- 1. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Famotidine and its Dimer
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to the Challenge: Matrix Effects in Bioanalysis
The accurate quantification of active pharmaceutical ingredients (APIs) and their impurities in biological matrices is a critical aspect of drug development. Famotidine, a potent histamine H2-receptor antagonist, and its associated impurities, including dimers, are susceptible to a phenomenon known as "matrix effects" during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]
Matrix effects arise from the co-eluting endogenous components of the sample matrix, such as phospholipids, proteins, and salts, which can interfere with the ionization of the target analyte in the mass spectrometer's source.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1][2] This guide will provide a comprehensive framework for understanding, identifying, and mitigating matrix effects in the quantification of famotidine and its dimer.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of matrix effects in famotidine analysis?
A1: The primary causes of matrix effects in famotidine analysis using LC-MS/MS are co-eluting endogenous components from the biological matrix (e.g., plasma, urine). These include phospholipids, salts, and metabolites that can compete with famotidine and its dimer for ionization in the electrospray ionization (ESI) source, typically leading to ion suppression.[1] The high polarity of famotidine can also contribute to its early elution in reversed-phase chromatography, increasing the likelihood of co-elution with these interfering substances.
Q2: What is the structure of the famotidine dimer and how is it formed?
A2: A common dimeric impurity of famotidine is known as Famotidine Impurity B. It is often formed during the synthesis process. Other degradation products can form under various stress conditions, such as acidic or basic hydrolysis. Famotidine is particularly susceptible to degradation in acidic environments, which is a relevant consideration for oral formulations.[3]
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended?
A3: A SIL-IS, such as ¹³C₃-famotidine, is the gold standard for mitigating matrix effects.[4] Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the analyte-to-IS peak area ratio, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Q4: What are the regulatory expectations for impurity quantification?
A4: Regulatory bodies like the ICH have established guidelines for the reporting, identification, and qualification of impurities in new drug substances and products. These guidelines set thresholds for impurities based on the maximum daily dose of the drug. It is crucial to develop analytical methods that are validated to be specific for the detection and quantification of all potential impurities, including dimers.[5][6]
Troubleshooting Guide: Overcoming Matrix Effects
This section provides a systematic approach to diagnosing and resolving common issues encountered during the quantification of famotidine and its dimer.
Problem 1: Poor Peak Shape and/or Shifting Retention Times
Symptoms:
-
Tailing or fronting peaks for famotidine or its dimer.
-
Inconsistent retention times between injections.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inadequate Chromatographic Separation | Review chromatograms for co-eluting peaks. | Optimize the LC gradient to better separate the analytes from matrix components. Consider using a different stationary phase (e.g., a phenyl column has been shown to be effective).[1] |
| Sample Solvent Mismatch | Compare the sample diluent with the initial mobile phase composition. | Reconstitute the final extract in a solvent that is of equal or weaker elution strength than the initial mobile phase to ensure proper peak focusing on the column. |
| Column Overload | Inject a series of decreasing concentrations of the analyte. | If peak shape improves at lower concentrations, reduce the injection volume or dilute the sample. |
| Residual Silanol Interactions | Observe peak tailing, especially for basic compounds like famotidine. | The use of an ion-pairing agent, such as 1-Hexane sodium sulfonate, in the mobile phase can improve peak shape by masking residual silanol groups on the column.[6] |
Problem 2: Low Signal Intensity or Poor Sensitivity
Symptoms:
-
Signal-to-noise ratio is below the required limit of quantification (LOQ).
-
Inability to detect low levels of the this compound.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Significant Ion Suppression | Perform a post-column infusion experiment to identify regions of ion suppression. | Modify the chromatographic method to shift the analyte's retention time away from the suppression zone. Implement a more rigorous sample preparation technique to remove interfering matrix components. |
| Suboptimal MS/MS Parameters | Infuse a standard solution of famotidine and its dimer directly into the mass spectrometer to optimize cone voltage and collision energy. | Develop a compound-specific MS/MS method with optimized parameters for both famotidine and its dimer to maximize signal intensity. A common transition for famotidine is m/z 338.1 → 189.1.[7] |
| Inefficient Ionization | Evaluate different ionization sources (e.g., APCI vs. ESI). | While ESI is commonly used, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects for certain compounds and matrices.[2] |
Problem 3: Inconsistent and Irreproducible Results
Symptoms:
-
High variability (%CV) in quality control (QC) samples.
-
Poor accuracy and precision in calibration curves.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Variable Matrix Effects | Analyze matrix blanks from multiple sources to assess the variability of the matrix effect. | Employ a stable isotope-labeled internal standard (SIL-IS). If a SIL-IS is not available, matrix-matched calibration standards are essential to compensate for lot-to-lot variations in the matrix.[2] |
| Ineffective Sample Preparation | Compare the matrix effect in pre- and post-extraction spiked samples. | Optimize the sample preparation method. For famotidine, liquid-liquid extraction (LLE) under alkaline conditions with ethyl acetate has been shown to be effective.[8] Solid-phase extraction (SPE) can also provide cleaner extracts. |
| Analyte Degradation | Analyze freshly prepared samples versus those that have been stored. | Famotidine is unstable in acidic conditions.[3] Ensure that the pH of the sample and processing solutions is controlled to prevent degradation. Maximum stability is observed around pH 6.3. |
Experimental Protocols
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol is designed to extract famotidine and its dimer from a plasma matrix while minimizing the co-extraction of interfering substances.
Step-by-Step Methodology:
-
Sample Aliquoting: Pipette 200 µL of plasma sample, calibration standard, or QC into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the working internal standard solution (e.g., ¹³C₃-famotidine in methanol) to each tube and vortex briefly.
-
Alkalinization: Add 50 µL of 0.1 M ammonium hydroxide to each tube to adjust the pH. Vortex for 30 seconds.
-
Extraction: Add 1 mL of ethyl acetate to each tube. Cap and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Assessment of Matrix Effects
This protocol allows for the quantitative evaluation of the extent of ion suppression or enhancement.
Step-by-Step Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of famotidine and its dimer in the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using the chosen sample preparation protocol. Spike the extracted and dried residue with the standard solution before reconstitution.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the standard solution before starting the sample preparation protocol.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analytes.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
An MF of 100% indicates no matrix effect. An MF < 100% indicates ion suppression, and an MF > 100% indicates ion enhancement.
-
Visualizing the Workflow
Troubleshooting Logic for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent results in famotidine quantification.
Experimental Workflow for Matrix Effect Mitigation
Caption: A comprehensive workflow for mitigating matrix effects in famotidine analysis.
References
- Boulton, D. W., & Fawcett, J. P. (2000). The pharmacokinetics of famotidine in patients with renal impairment. Journal of Clinical Pharmacology, 40(5), 487-495.
- Couchman, L., & Morgan, P. E. (2014). Matrix effects and ion suppression in LC-MS. Clinical Biochemist Reviews, 35(2), 73-78.
- Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044.
- Zhong, D., Chen, X., & Gu, D. (2011). Determination of famotidine in low-volume human plasma by normal-phase liquid chromatography/tandem mass spectrometry.
- ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).
- ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Products Q3B(R2).
- European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities.
- U.S. Food and Drug Administration. (2018).
- Vamsi Krishna, M., Madhavi, G., Rama Prasad, L. A., & Gowri Sankar, D. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing agent. Der Pharmacia Lettre, 2(3), 1-11.
- Singh, S., Kumar, S., Sharda, N., & Chakraborti, A. K. (2002). New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form. Journal of pharmaceutical sciences, 91(1), 253-257.
-
PubChem. (n.d.). Famotidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Shimadzu. (n.d.). LC/MS/MS Troubleshooting Guide. Retrieved from [Link]
- Jian, W., Edom, R. W., & Weng, N. (2011). The role of stable isotope labeled internal standards in metabolite quantification using liquid chromatography-mass spectrometry: a review.
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresdue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Practical Guide to LC-MS Troubleshooting. Retrieved from [Link]
- Yeh, K. C., August, T. F., & Woolf, E. J. (1994). Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography-mass spectrometry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study [jms.fudan.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical application of LC-MS. 1--Characterization of a famotidine degradate in a package screening study by LC-APCI MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Novel LC-MS/MS Method for Quantification of Famotidine and Metoprolol and Application to Pharmacokinetic Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
Famotidine Dimer Stability and Chromatography: A Technical Support Guide
Welcome to the Technical Support Center for famotidine analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are investigating the stability of famotidine, particularly in relation to the formation of its dimer impurity, and developing robust chromatographic methods for its quantification. As your virtual application scientist, I will provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding famotidine and its primary dimeric impurity.
Q1: What is the famotidine dimer and why is it a critical quality attribute?
The this compound, also known as Famotidine Related Compound B, is a process impurity and a potential degradant of famotidine.[1] Its chemical name is 3,5-Bis[2-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]ethyl]-4H-1,2,4,6-thiatriazine 1,1-dioxide.[1] It is formed when two molecules of famotidine condense. As an impurity, its presence in the drug substance or product must be monitored and controlled within specified limits set by regulatory agencies like the FDA and EMA to ensure the safety and efficacy of the final pharmaceutical product.
Q2: What is the primary factor influencing the formation of the this compound?
The primary factor influencing the degradation of famotidine, including the potential formation of its dimer and other related substances, is pH .[2][3][4][5][6] Famotidine's stability is highly dependent on the pH of the solution it is in.[5][6]
Q3: At what pH is famotidine most stable?
Studies have shown that famotidine exhibits maximum stability in the slightly acidic to neutral pH range, specifically around pH 6.3 .[2] Significant degradation is observed under both strongly acidic (pH ~1.2-2) and alkaline conditions.[3][4] While much of the literature focuses on acid hydrolysis, degradation in alkaline media also occurs, leading to several degradation products.[3][4]
Q4: How does pH affect the chromatography of famotidine and its dimer?
The pH of the mobile phase is a critical parameter in the reversed-phase HPLC (RP-HPLC) separation of famotidine and its impurities. Famotidine has a pKa of approximately 6.6-6.8 for its guanidine group.[2][4] Operating the mobile phase at a pH below this pKa (e.g., pH 3.0) ensures that famotidine is protonated and exhibits good retention and peak shape on a C18 or similar column.[7][8] Adjusting the mobile phase pH can significantly alter the retention times and selectivity between famotidine and its more polar or less polar impurities, including the dimer, enabling effective separation.
Part 2: In-Depth Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the chromatographic analysis of famotidine.
Problem 1: I am observing a new, later-eluting peak in my famotidine sample chromatogram, especially in older samples. Could this be the dimer?
-
Plausible Cause: Yes, this is a strong possibility. The this compound is a larger molecule than the parent drug and is generally expected to be more retained (i.e., have a longer retention time) on a standard reversed-phase column like a C18.
-
Troubleshooting Steps & Rationale:
-
Obtain a Reference Standard: The most definitive way to confirm the peak's identity is to inject a certified reference standard of the this compound (Famotidine Related Compound B).[1] The peak in your sample should have the same retention time as the standard under identical chromatographic conditions.
-
Perform a Spike Study: Prepare a solution of your famotidine sample and "spike" it with a small amount of the dimer reference standard. If the peak of interest increases in area and maintains a single, symmetrical shape, it confirms the identity as the dimer.
-
Forced Degradation: Intentionally degrade a sample of famotidine under conditions known to produce the dimer (e.g., specific pH and temperature stress) and analyze the resulting solution. An increase in the peak of interest would support its identification as a degradation product.
-
Problem 2: I am struggling to achieve baseline separation between the famotidine peak and the dimer peak.
-
Plausible Causes: The resolution between two peaks is governed by selectivity, efficiency, and retention. Insufficient resolution could be due to a suboptimal mobile phase composition (pH, organic modifier ratio), an inappropriate column, or poor column health.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor chromatographic resolution.
-
Detailed Rationale:
-
Mobile Phase pH: A mobile phase pH of around 3.0 is often effective.[7][8] This ensures famotidine is fully protonated, leading to consistent retention. Minor adjustments to pH can alter the ionization state of impurities, changing selectivity.
-
Organic Modifier: Decreasing the percentage of the organic solvent (e.g., acetonitrile) will increase the retention time of both peaks. This longer residence time on the column often improves resolution. Make small, incremental changes (e.g., 1-2%).
-
Column Chemistry: If a C18 column is not providing adequate selectivity, consider a column with a different stationary phase, such as a Phenyl column, which offers alternative selectivity through pi-pi interactions.[8]
-
Problem 3: My results for dimer quantification are inconsistent across different runs.
-
Plausible Causes: Inconsistency can stem from the instability of the dimer in the analytical solution, issues with the autosampler, or problems with the integration method.
-
Troubleshooting Steps & Rationale:
-
Sample/Standard Stability: The dimer itself may be unstable in your diluent. Prepare standards and samples and re-inject them over a period (e.g., 0, 4, 8, 24 hours) to check for degradation. If instability is observed, consider changing the diluent to a buffer where the dimer is more stable or using a refrigerated autosampler set to 2-8°C.[1]
-
Diluent pH: Ensure your sample diluent has a pH that minimizes degradation. A slightly acidic buffer (e.g., pH 4-5) is often a good starting point. Avoid highly acidic or basic diluents if samples will sit in the autosampler for extended periods.
-
Integration Parameters: Poorly defined integration parameters can lead to variability, especially for small impurity peaks. Ensure the peak width, threshold, and baseline settings are appropriate and consistently applied to all chromatograms. Manually review the integration of each peak to ensure accuracy.
-
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for your laboratory work. Always perform system suitability tests before sample analysis.
Protocol 1: Stability-Indicating RP-HPLC Method
This method is designed to separate famotidine from its potential impurities, including the dimer.
| Parameter | Recommended Setting | Rationale |
| Column | C18 or L1 type (e.g., Supelcosil LC18), 250 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic retention and is a standard for impurity profiling.[7] |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.0) | A low pH ensures famotidine is ionized for good peak shape and retention.[7][8] |
| Preparation: 0.1 M Monobasic Potassium Phosphate with 0.2% Triethylamine, adjust to pH 3.0 with phosphoric acid. | The buffer controls pH, and triethylamine acts as a silanol blocker to reduce peak tailing.[7] | |
| Composition: Isocratic, e.g., 13% Acetonitrile: 87% Buffer | An isocratic method is simple and robust for routine analysis. The ratio may need optimization.[7] | |
| Flow Rate | 1.0 - 1.5 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[7][9] |
| Detection | UV at 265 nm | A common wavelength for detecting famotidine and its related substances.[7][8] |
| Column Temp. | Ambient or 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 - 20 µL | Standard volume; should be consistent across all injections. |
| Diluent | Mobile Phase or Water:Acetonitrile (50:50) | Ensures compatibility with the mobile phase and good peak shape. |
Protocol 2: pH-Based Forced Degradation Study
This study helps identify degradation products and establish the stability profile of famotidine.
Objective: To assess the stability of famotidine and the formation of its dimer under acidic and basic stress conditions.
Methodology:
-
Stock Solution: Prepare a famotidine stock solution in methanol or a suitable solvent at approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Transfer an aliquot of the stock solution to a flask containing 0.1N HCl. Heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 6 hours).[10]
-
Base Hydrolysis: Transfer an aliquot of the stock solution to a flask containing 0.1N NaOH. Heat under the same controlled conditions.[10]
-
Neutral/Control: Transfer an aliquot to a flask containing purified water and heat under the same conditions.
-
-
Sampling: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 6 hours).
-
Neutralization: Immediately cool the acidic and basic samples and neutralize them (base with 0.1N HCl, acid with 0.1N NaOH) to halt the degradation reaction.[10]
-
Analysis: Dilute the neutralized samples to a suitable concentration with the mobile phase and analyze using the validated HPLC method described in Protocol 1.
-
Evaluation: Monitor the decrease in the famotidine peak area and the formation and increase of any degradation product peaks, paying special attention to the retention time corresponding to the this compound.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Solubility, stability and ionization behaviour of famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability-Indicating HPLC Method for Determination of Ibuprofen and Famotidine Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. rjptonline.org [rjptonline.org]
Technical Support Center: Accelerating Famotidine Impurity Profiling
Welcome to the technical support center for famotidine impurity profiling. This guide is designed for researchers, analytical scientists, and drug development professionals seeking to optimize their analytical methods for speed and efficiency without compromising data integrity. Long analysis times in High-Performance Liquid Chromatography (HPLC) are a significant bottleneck in high-throughput environments.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to significantly reduce run times for famotidine analysis.
Frequently Asked Questions (FAQs)
Q1: My current HPLC method for famotidine impurities has a run time of over 30 minutes. What is the fastest and most effective way to shorten this?
A1: The most impactful change is to migrate your method from a conventional HPLC system to an Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC) system. UPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which provides higher resolution and efficiency, allowing for significantly faster separations.[2][3] This transition can often reduce run times from 30-60 minutes to under 10 minutes while maintaining or even improving separation quality.[1]
Q2: I don't have access to a UPLC system. What are the key HPLC parameters I can adjust to reduce my run time?
A2: If you are using a conventional HPLC system, you can still achieve significant time savings. The three primary parameters to adjust are:
-
Column Length: Switch to a shorter column (e.g., from 250 mm to 150 mm or 100 mm). A shorter column directly translates to a shorter run time.[4]
-
Flow Rate: Increase the mobile phase flow rate. This will cause all analytes to elute faster. However, be mindful that this will also increase system backpressure and may decrease resolution if pushed too far.[4][5]
-
Gradient Steepness: If using a gradient method, make the gradient steeper. This means ramping up the percentage of the strong organic solvent more quickly, which will accelerate the elution of later-eluting impurities.
Q3: What are the main impurities I should be looking for in a famotidine sample?
A3: Famotidine can have several process-related and degradation impurities. According to the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), key impurities include Famotidine Related Compound C and Related Compound F, among others.[6][7][8] It is critical to ensure your analytical method can resolve these known impurities from the main famotidine peak and from each other.
Q4: Will increasing the column temperature help reduce the run time?
A4: Yes, increasing the column temperature (e.g., from 30°C to 40-50°C) is a powerful tool for reducing run time. Higher temperatures decrease the viscosity of the mobile phase, which lowers system backpressure and allows for the use of higher flow rates.[9][10] It also improves mass transfer, leading to sharper peaks and potentially better resolution, which can accommodate a faster gradient.[10][11]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance on resolving specific issues encountered during method optimization for famotidine impurity profiling.
Scenario 1: Loss of Resolution Between Critical Pairs After Increasing Flow Rate
Q: I increased the flow rate of my HPLC method to shorten the run time, but now Famotidine Related Compound C is co-eluting with another impurity. How can I fix this without sacrificing the speed I've gained?
A: This is a common trade-off. Increasing flow rate reduces the time analytes spend interacting with the stationary phase, which can diminish resolution.[4][5] Here is a systematic approach to regain resolution while keeping the run time short.
Causality: Resolution is a function of column efficiency (N), selectivity (α), and retention factor (k). By increasing the flow rate, you have primarily reduced the efficiency and retention components. To compensate, we must focus on improving selectivity—the ability of the stationary phase to differentiate between the two co-eluting analytes.
Step-by-Step Protocol to Regain Resolution:
-
Optimize Column Temperature:
-
Action: Increase the column temperature in 5°C increments (e.g., from 35°C to 40°C, then 45°C).
-
Rationale: Temperature can significantly alter selectivity.[9] Different compounds respond differently to temperature changes, and even a small adjustment can sometimes dramatically improve the spacing between two peaks (selectivity).[12]
-
Verification: After each temperature change, run your system suitability solution. Monitor the resolution between the critical pair. A resolution value (Rs) of >2.0 is generally desired.
-
-
Adjust Mobile Phase Composition:
-
Action: If your mobile phase uses acetonitrile (ACN) as the organic modifier, try substituting it with methanol (MeOH), or use a combination of both.
-
Rationale: ACN and MeOH have different solvent properties and will interact differently with your analytes and the C18 stationary phase. This change in solvent type is one of the most powerful ways to alter selectivity (α).
-
Verification: Prepare a new mobile phase and re-equilibrate the system. Inject your system suitability solution and check the resolution.
-
-
Fine-Tune the Gradient:
-
Action: Instead of a simple linear gradient, introduce a shallow gradient segment around the elution time of your critical pair. For example, if the peaks elute at 40% organic, modify the gradient to ramp very slowly from 35% to 45% before resuming a steeper slope.
-
Rationale: A shallower gradient at the point of elution gives the analytes more time to interact with the stationary phase, improving separation for just that specific region of the chromatogram without significantly adding to the total run time.[13]
-
Verification: Program the new gradient and inject your standards. Confirm that the resolution has improved and that the total run time is still within your target.
-
Scenario 2: Transitioning from HPLC to a Fast UPLC Method
Q: I want to convert our lab's standard famotidine HPLC method to a much faster UPLC method. What is the process and what should I watch out for?
A: Migrating from HPLC to UPLC is a highly effective strategy for reducing run times.[3][14] UPLC systems operate at much higher pressures (up to 15,000 psi) compared to HPLC (up to 6,000 psi), enabling the use of shorter columns packed with smaller particles.[15] This results in faster analysis and often sharper, more sensitive peaks.[2]
Workflow for HPLC to UPLC Method Conversion
Caption: Workflow for converting an HPLC method to a fast UPLC method.
Key Considerations & Causal Explanations:
-
Parameter Scaling (Step C): It's not enough to simply increase the flow rate. The gradient time points and flow rate must be geometrically scaled to the new, smaller column volume to maintain a similar separation profile. Many chromatography vendors offer online method transfer calculators for this purpose.
-
System Dead Volume (Step D): UPLC is highly sensitive to extra-column volume (the volume of tubing and connections outside the column).[16] Using standard HPLC tubing can lead to significant peak broadening and loss of the efficiency gains from the UPLC column. Always use the smaller internal diameter tubing recommended for your UPLC system.
-
Increased Temperature (Step E): Higher temperatures are even more beneficial in UPLC. The reduced viscosity helps manage the high backpressure generated by the small particles and high flow rates, allowing the system to operate optimally.[9][17]
-
Method Validation (Step J): After optimization, the new fast method must be re-validated to ensure it meets all system suitability criteria (e.g., resolution, tailing factor) and provides accurate and precise quantification of impurities according to ICH guidelines.
Data Comparison: Standard HPLC vs. Optimized UPLC
| Parameter | Standard HPLC Method | Optimized UPLC Method | Rationale for Change |
| System | HPLC (max 6,000 psi) | UPLC (max 15,000 psi) | Higher pressure capacity enables use of smaller particles.[15] |
| Column | 4.6 x 250 mm, 5 µm C18 | 2.1 x 100 mm, 1.8 µm C18 | Smaller particles increase efficiency; shorter length reduces time.[2][4] |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | Scaled for smaller column ID to maintain linear velocity. |
| Temperature | 30 °C | 50 °C | Reduces viscosity, lowers backpressure, improves peak shape.[11] |
| Gradient Time | 30 min | 8 min | Gradient is scaled and steepened for faster elution. |
| Total Run Time | ~40 min | ~10 min | Significant throughput increase. |
Troubleshooting Common Artifacts in Fast Methods
Q: I've developed a fast method, but I'm seeing broad or tailing peaks. What's causing this and how do I fix it?
A: Peak broadening and tailing in fast LC methods often point to a few specific issues that become more pronounced at high speeds and on high-efficiency columns.
Troubleshooting Decision Tree for Poor Peak Shape
Sources
- 1. How to Minimize HPLC Analysis Time with Parallel Processing [eureka.patsnap.com]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. phenomenex.com [phenomenex.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. store.usp.org [store.usp.org]
- 7. store.usp.org [store.usp.org]
- 8. Famotidine EP Impurity C | 76824-17-4 | SynZeal [synzeal.com]
- 9. chromtech.com [chromtech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. How does increasing column temperature affect LC methods? [sciex.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 14. alispharm.com [alispharm.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity [sigmaaldrich.com]
- 17. waters.com [waters.com]
Validation & Comparative
A Comparative Guide to Establishing Specificity in Analytical Methods for Famotidine Dimer and Related Impurities
This guide provides an in-depth comparison of analytical methodologies for ensuring the specificity of methods designed to quantify famotidine and its dimeric impurity. As drug development professionals know, the unequivocal separation and quantification of a drug substance from its impurities are not merely regulatory requirements but cornerstones of product safety and efficacy. This document moves beyond procedural recitation to explore the scientific rationale behind method selection, validation, and data interpretation, grounded in established analytical principles.
Introduction: The Imperative of Impurity Profiling for Famotidine
Famotidine, a potent histamine H2-receptor antagonist, effectively reduces gastric acid secretion and is widely used in the treatment of peptic ulcer and gastroesophageal reflux diseases.[1][2][3] Its chemical structure, N'-(aminosulfonyl)-3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propanimidamide, while effective, is susceptible to degradation and can contain process-related impurities, including potential dimers.[2]
The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of any impurity present at a level of 0.10% or higher.[4] Therefore, an analytical method's specificity —its ability to produce a response solely from the target analyte without interference from other substances like impurities or degradants—is its most critical attribute. This guide will compare the primary chromatographic techniques used to achieve and validate this specificity for famotidine and its dimer.
The Core Challenge: Achieving Chromatographic Resolution
The primary difficulty in analyzing famotidine impurities, including the dimer, lies in their structural similarity to the parent molecule. These similarities often result in closely related physicochemical properties, leading to near-identical retention times in chromatographic systems. The goal of a well-designed method is to manipulate the separation conditions to exploit subtle differences in properties like polarity, hydrophobicity, or ionic character, thereby achieving baseline resolution.
Comparative Analysis of Key Analytical Technologies
The separation and quantification of famotidine and its related substances are predominantly accomplished using reversed-phase high-performance liquid chromatography (RP-HPLC), with advancements offered by UPLC and definitive identification provided by mass spectrometry.
High-Performance Liquid Chromatography (HPLC-UV): The Industry Workhorse
HPLC coupled with Ultraviolet (UV) detection is the most established and widely used method for routine quality control and stability testing of famotidine.[2][5]
-
Expert Rationale: The selection of a C18 (octadecylsilyl) stationary phase is standard, as its hydrophobic nature provides effective retention for the moderately polar famotidine molecule and its impurities.[1][6][7] The separation is then finely controlled by manipulating the mobile phase composition. A typical mobile phase consists of an organic modifier (like acetonitrile or methanol) and an aqueous buffer.
-
Enhancing Specificity with Ion-Pairing Agents: For ionizable compounds like famotidine, achieving optimal peak shape and resolution can be challenging. An ion-pairing agent, such as 1-hexane sodium sulfonate, is often added to the mobile phase.[1][7] This agent contains a hydrophobic alkyl chain and an ionic headgroup. It pairs with the ionized famotidine molecules, effectively neutralizing their charge and allowing them to be retained and separated based on the hydrophobicity of the resulting ion-pair, dramatically improving resolution between the parent drug and its closely related impurities.[1]
-
Detection: UV detection is typically performed at a wavelength of approximately 265 nm, which is a region of high absorbance for famotidine's thiazole ring system.[1][8]
Ultra-Performance Liquid Chromatography (UPLC): The High-Resolution Advancement
UPLC represents an evolution of HPLC, utilizing columns packed with sub-2 µm particles. This technology operates at much higher pressures to deliver significant improvements in analytical performance.
-
Expert Rationale: The primary advantage of UPLC is a dramatic increase in resolution and a significant reduction in analysis time.[2] For complex samples containing multiple closely eluting impurities like the famotidine dimer, the enhanced peak capacity of UPLC can resolve compounds that would otherwise co-elute in a standard HPLC run. This leads to more accurate quantification and a higher degree of confidence in the method's specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Identification
When the unequivocal identification of an impurity is required, or when developing methods for novel degradation products, LC-MS is the definitive tool.[9][10][11]
-
Expert Rationale: While HPLC-UV provides quantitative data based on retention time, it does not offer structural information. LC-MS couples the separation power of chromatography with the detection power of mass spectrometry, which measures the mass-to-charge ratio (m/z) of the eluted compounds. This allows for the unambiguous confirmation of the this compound's identity by verifying its molecular weight.[9] Furthermore, tandem MS (MS/MS) techniques can fragment the molecule to provide structural insights, making it indispensable for characterizing unknown impurities discovered during stability or forced degradation studies.[9][11]
The Self-Validating System: Proving Specificity with Forced Degradation
A protocol can only be considered trustworthy if it is self-validating. For specificity, the ultimate test is a forced degradation study , also known as stress testing.[4][12] This process intentionally degrades the drug substance under harsh conditions to ensure the analytical method can separate the intact drug from all potential degradation products.[13][14]
-
Causality Behind the Protocol: By subjecting famotidine to acidic, basic, oxidative, thermal, and photolytic stress, we generate a comprehensive array of potential degradants.[12][14] A truly specific, or "stability-indicating," method must demonstrate complete resolution between the famotidine peak and the numerous impurity peaks generated under these conditions.
-
Peak Purity Analysis with Photodiode Array (PDA) Detection: Coupling the HPLC or UPLC system with a PDA detector is a critical component of this validation. A PDA detector acquires the full UV-visible spectrum at every point across a chromatographic peak. Software then compares these spectra. If the peak is pure (i.e., contains only one compound), the spectra will be identical from the peak's beginning, apex, and end. Any significant deviation indicates the presence of a co-eluting impurity, proving the method lacks specificity. This provides a powerful, built-in check for peak integrity.[1][7]
Visualizing the Workflow for Method Specificity Validation
The following diagram illustrates the logical flow for rigorously establishing the specificity of an analytical method for famotidine.
Caption: Workflow for establishing method specificity via forced degradation.
Data Summary and Performance Comparison
The following table summarizes the typical performance characteristics of the discussed analytical methods, synthesized from various validation studies.[1][5][6][8][15]
| Parameter | HPLC-UV | UPLC-PDA | LC-MS/MS |
| Primary Application | Routine QC, Stability Testing | High-Throughput Screening, Complex Impurity Profiles | Impurity Identification, Bioanalysis, Structure Elucidation |
| Specificity Check | Resolution, Forced Degradation | Higher Resolution, Peak Purity (PDA) | Mass Confirmation (Definitive) |
| Typical Run Time | 15-30 min | 3-10 min | 5-15 min |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2.0% | < 1.5% | < 15% (Bioanalysis), < 5% (Pharma) |
| LOD/LOQ | ~0.02% / 0.1% of nominal concentration[16] | Lower than HPLC | ng/mL to pg/mL range[10][15][17] |
| Relative Cost | Low | Medium | High |
Detailed Experimental Protocols
The following protocols are representative examples designed for practical application in a development or quality control laboratory.
Protocol 1: Validated RP-HPLC-UV Method for Famotidine and Impurities
This method is designed to be stability-indicating for the analysis of famotidine and its related substances, including the dimer.
-
Chromatographic System:
-
Reagents and Solutions:
-
Mobile Phase A (Aqueous): Prepare a 0.1 M potassium dihydrogen phosphate buffer containing 0.2% triethylamine. Add 1-hexane sodium sulfonate to a final concentration of 5 mM. Adjust pH to 3.0 with phosphoric acid.[7][8]
-
Mobile Phase B (Organic): HPLC-grade Acetonitrile.
-
Mobile Phase Composition: Isocratic elution with 87% Mobile Phase A and 13% Mobile Phase B.[8]
-
Diluent: A 50:50 mixture of Acetonitrile and Water.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve famotidine reference standard in Diluent to obtain a concentration of 0.5 mg/mL.[1]
-
Impurity Stock Solution: Prepare a stock solution containing the this compound and other known impurities at a concentration of approximately 2.5 µg/mL each.[1]
-
Test Solution (Tablets): Weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to 25 mg of famotidine into a 50 mL volumetric flask. Add approximately 40 mL of Diluent, sonicate for 30 minutes to dissolve, dilute to volume with Diluent, and filter through a 0.45 µm nylon syringe filter.[1]
-
-
Validation and Analysis:
-
Inject the diluent (blank), impurity solution, standard solution, and test solution.
-
Verify that the resolution between famotidine and the closest eluting impurity (e.g., the dimer) is greater than 1.5.
-
Perform peak purity analysis on the famotidine peak in the chromatogram of the test solution.
-
Protocol 2: Forced Degradation Study Workflow
This workflow details the steps to produce and analyze degraded samples to validate the specificity of the HPLC method described in Protocol 1.
-
Sample Preparation: Prepare separate solutions of famotidine drug substance in the diluent at a concentration of approximately 1 mg/mL.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to one sample solution and heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH to another sample solution and leave at room temperature for 2 hours.
-
Oxidative Degradation: Add 30% hydrogen peroxide (H₂O₂) to a third sample and leave at room temperature for 24 hours.[14]
-
Thermal Degradation: Expose the dry powder to 105°C for 24 hours, then dissolve in diluent.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 48 hours.
-
-
Sample Processing:
-
After the specified stress period, cool the solutions to room temperature.
-
Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Dilute all stressed samples with the diluent to a final theoretical concentration of 0.5 mg/mL of famotidine.
-
-
Analysis:
-
Analyze each stressed sample using the validated HPLC method from Protocol 1.
-
Analyze an unstressed famotidine sample as a control.
-
For each stressed sample chromatogram, confirm that the famotidine peak is well-resolved from all degradation product peaks (resolution > 1.5) and passes peak purity analysis.
-
Visualizing the Method Selection Process
The choice of analytical technology depends on the specific objective, from routine testing to in-depth investigation.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Recommendations
Ensuring the specificity of an analytical method for the this compound and other impurities is a multi-faceted process that relies on a sound understanding of chromatographic principles and rigorous validation.
-
For routine quality control , a well-validated RP-HPLC-UV method with an ion-pairing agent offers a robust, reliable, and cost-effective solution. Its specificity must be proven through comprehensive forced degradation studies and confirmed with PDA-based peak purity analysis.
-
When higher throughput or the resolution of a particularly complex impurity profile is required, UPLC is the superior choice.
-
For the definitive identification and structural characterization of unknown impurities, such as those that may arise during development or from drug-excipient interactions, LC-MS/MS is indispensable and remains the gold standard.
By selecting the appropriate technology and rigorously validating its specificity, researchers and drug development professionals can ensure the accuracy of their data, the quality of their product, and compliance with global regulatory standards.
References
-
Tit, D. M., et al. (2018). HPLC-UV Method for Determination of Famotidine from Pharmaceutical Products. Revista de Chimie, 69(2), 297-299. [Link]
-
Vamsi Krishna, M., et al. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing agent. Der Pharmacia Lettre, 2(3), 1-11. [Link]
-
Santhipriya, Y., et al. (2023). Estimation of Famotidine in Pharmaceuticals – A Review. International Journal of Biology, Pharmacy and Allied Sciences, 12(2), 640-645. [Link]
-
Wadher, S. J., et al. (2018). Chromatographic Analysis of Famotidine, Paracetamol and Ibuprofen from Tablet Formulation. Research Journal of Pharmacy and Technology, 11(1), 1-5. [Link]
-
Nyola, N., et al. (2020). Validation of Developed Method by RP-HPLC for Simultaneous Estimation of Famotidine and Ibuprofen in Human Plasma and Studying Their In-Vitro Interaction. Asian Journal of Pharmaceutical and Clinical Research, 13(9), 114-121. [Link]
-
Zarghi, A., et al. (2005). Development of a rapid HPLC method for determination of famotidine in human plasma using a monolithic column. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 677-680. [Link]
-
Helali, N., & Darghouth, F. (2004). RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals. Chromatographia, 60(7-8), 455-460. [Link]
-
Spangenberg, B. (2001). Specificity for unknown degradation products of famotidine drug substance (Stress test). JPC-Journal of Planar Chromatography-Modern TLC. [Link]
-
Beaulieu, N., et al. (1989). Validation of a method for the assay of related compounds in famotidine raw materials and formulations. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1705-1709. [Link]
-
Qin, X. Z., et al. (1994). Pharmaceutical application of LC-MS. 1--Characterization of a famotidine degradate in a package screening study by LC-APCI MS. Journal of Pharmaceutical and Biomedical Analysis, 12(2), 221-233. [Link]
-
Kishore, K. H., et al. (2015). A procedural identification of unknown peak identified in the famotidine oral solution using HPLC, LC-MS/MS, and NMR. Journal of Liquid Chromatography & Related Technologies, 38(9), 977-985. [Link]
-
Wang, L., et al. (2015). Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study. Chinese Journal of New Drugs, 24(12), 1421-1425. [Link]
-
Kumar, A., et al. (2014). A Validated Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Ibuprofen and Famotidine in Bulk and their Combined Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 5(9), 3829-3839. [Link]
-
Helali, N., et al. (2008). Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column. Journal of Separation Science, 31(1), 110-116. [Link]
-
Li, M., et al. (2021). Novel LC-MS/MS Method for Quantification of Famotidine and Metoprolol and Application to Pharmacokinetic Interaction. Journal of Analytical Methods in Chemistry, 2021, 6688926. [Link]
-
Unceta, N., et al. (2013). Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography-mass spectrometry. Biomedical Chromatography, 27(7), 866-873. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. ijbpas.com [ijbpas.com]
- 3. nepjol.info [nepjol.info]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmaceutical application of LC-MS. 1--Characterization of a famotidine degradate in a package screening study by LC-APCI MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study [jms.fudan.edu.cn]
- 11. Novel LC-MS/MS Method for Quantification of Famotidine and Metoprolol and Application to Pharmacokinetic Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsr.com [ijpsr.com]
- 13. rjptonline.org [rjptonline.org]
- 14. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a rapid HPLC method for determination of famotidine in human plasma using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validation of a method for the assay of related compounds in famotidine raw materials and formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Famotidine Degradation: The Dimer vs. Other Key Degradants
For researchers, formulation scientists, and quality control analysts in the pharmaceutical industry, a comprehensive understanding of a drug substance's stability profile is paramount. Famotidine, a potent histamine H2-receptor antagonist, is widely used to treat acid-related gastrointestinal conditions.[1][2] However, like any active pharmaceutical ingredient (API), it is susceptible to degradation under various stress conditions, leading to the formation of impurities that can impact its efficacy and safety. Regulatory bodies mandate the identification and control of impurities exceeding a 0.1% threshold, necessitating robust analytical characterization.[3]
This guide provides an in-depth comparison of key famotidine degradation products, with a particular focus on the famotidine dimer (also known as Famotidine Impurity B), contrasting its formation and characteristics with other significant degradants arising from hydrolysis and oxidation. We will explore the causality behind their formation, present detailed experimental protocols for their study, and provide comparative data to aid in their identification and control.
The this compound: A Closer Look at Impurity B
The this compound is a prominent process-related impurity and potential degradant. It is specifically identified as "Famotidine Impurity B" in the European Pharmacopoeia.[4][5]
Structure and Formation: The dimer's chemical name is 3,5-Bis[2-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]ethyl]-4H-1,2,4,6-thiatriazine 1,1-Dioxide.[5] Its formation involves the condensation of two famotidine molecules. This dimerization is not a simple hydrolytic or oxidative process but rather a specific reaction that can occur during synthesis or on storage under certain conditions, linking two molecules via a central thiatriazine dioxide ring.
Toxicological Significance: The safety profile of any impurity is a critical consideration. According to its Globally Harmonized System (GHS) classification, the this compound is flagged with several hazard statements:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)[5]
This toxicological profile underscores the importance of controlling its levels in the final drug product.
Other Major Degradation Pathways and Products
Famotidine's complex structure, featuring sulfamoyl, guanidino, and thiazole groups, offers multiple sites for chemical transformation. The primary degradation pathways are hydrolysis and oxidation.
Hydrolytic Degradation
Famotidine is susceptible to hydrolysis under both acidic and basic conditions.[1]
-
Acidic Hydrolysis : The drug shows significant degradation in acidic media, a crucial factor given its intended use in the acidic environment of the stomach.[1] The hydrolysis primarily targets the sulfamoyl and propanimidamide moieties.
-
Basic Hydrolysis : In alkaline conditions, such as in the presence of 2M NaOH or 25% ammonia solution, the primary degradation product formed is [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionamide (Impurity C).[6] Further hydrolysis can lead to the corresponding carboxylic acid, 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propanoic acid (Impurity A).[7][8]
Oxidative Degradation
The thioether linkage in famotidine is a prime target for oxidation. Forced degradation studies using agents like hydrogen peroxide (H₂O₂) have shown that famotidine is susceptible to oxidative stress.[9]
-
Famotidine S-oxide : This is the initial product of oxidation, formed under milder acidic conditions (pH 3-7).[10]
-
Famotidine Sulfone : Further oxidation, typically under more neutral to basic conditions (pH 7-9), can convert the S-oxide to the corresponding sulfone.[10]
Comparative Analysis: Dimer vs. Other Degradants
To effectively control impurities, it is essential to understand the conditions that favor their formation and the analytical methods that can distinguish them.
Data Presentation: Comparison of Famotidine Degradation Products
| Impurity Name | Common Designation | Formation Pathway | Favorable Conditions | Key Structural Change |
| This compound | Impurity B | Dimerization | Process-related; Storage | Two famotidine units linked by a thiatriazine ring. |
| Propionamide Degradant | Impurity C | Basic Hydrolysis | High pH (e.g., Ammonia solution) | Hydrolysis of the N'-(aminosulfonyl)propanimidamide group to a propionamide. |
| Carboxylic Acid Degradant | Impurity A | Acid/Base Hydrolysis | Low or High pH | Hydrolysis of the amide group of Impurity C to a carboxylic acid. |
| Famotidine S-oxide | - | Oxidation | Oxidizing agents (e.g., H₂O₂); pH 3-7 | Oxidation of the thioether sulfur to a sulfoxide.[10] |
| Famotidine Sulfone | - | Oxidation | Oxidizing agents (e.g., H₂O₂); pH 7-9 | Further oxidation of the sulfoxide to a sulfone.[10] |
Logical Relationships: Famotidine Degradation Pathways
The following diagram illustrates the primary degradation routes from the parent famotidine molecule.
Caption: Major degradation pathways of famotidine.
Experimental Protocols for Degradation Studies
A self-validating approach to impurity profiling begins with a robust forced degradation study, followed by analysis using a stability-indicating method.
Protocol: Forced Degradation of Famotidine
Objective: To generate the potential degradation products of famotidine under various stress conditions to assess its intrinsic stability and to develop a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of famotidine in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 M HCl.
-
Heat the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH. Dilute to a final concentration of ~50 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 1 hour.
-
Neutralize with an appropriate volume of 0.1 M HCl. Dilute to a final concentration of ~50 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 3% v/v hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 30 minutes.
-
Dilute to a final concentration of ~50 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Spread a thin layer of solid famotidine powder in a petri dish.
-
Place it in a hot air oven maintained at 105°C for 24 hours.
-
Dissolve the stressed powder to prepare a solution of ~50 µg/mL in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a famotidine solution (~50 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.
-
Simultaneously, keep a control sample protected from light.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.
Experimental Workflow Diagram
Caption: Workflow for forced degradation and analysis.
Protocol: Stability-Indicating RP-HPLC Method
Objective: To separate and quantify famotidine from its potential degradation products, including the dimer, with adequate resolution. This method is a composite based on several published procedures.[8][11][12][13][14]
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.
Data Presentation: HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Zorbax SB-Phenyl, 150 x 4.6 mm, 5 µm) | C18 provides good hydrophobic retention for famotidine and its varied polarity degradants. Phenyl columns can offer alternative selectivity.[12] |
| Mobile Phase A | 0.1 M Phosphate Buffer or 0.1% Acetic Acid | Buffering is critical for reproducible chromatography of ionizable compounds like famotidine. pH is often adjusted to ~3.0.[12][13] |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good elution strength and low UV cutoff. |
| Gradient | Time-based gradient (e.g., 5% B to 70% B over 30 min) | A gradient is necessary to elute both early-eluting polar degradants and later-eluting non-polar impurities like the dimer within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[11] |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity, leading to better resolution.[15] |
| Detection Wavelength | 265 nm | This wavelength provides good sensitivity for famotidine and its related substances.[11][12] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Method Validation (Trustworthiness): This analytical method must be validated according to ICH guidelines to ensure its reliability. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradants, matrix). This is demonstrated by separating all degradation peaks from the main famotidine peak and from each other.
-
Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a defined range.
-
Accuracy & Precision: Ensuring the closeness of the results to the true value and the reproducibility of the results, respectively.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The degradation profile of famotidine is multifaceted, involving dimerization, hydrolysis, and oxidation. The this compound (Impurity B) is a structurally distinct impurity with specific toxicological concerns, formed under different conditions than the more common hydrolytic and oxidative degradants. A thorough understanding of these pathways, supported by systematic forced degradation studies and validated, stability-indicating analytical methods, is essential for ensuring the quality, safety, and stability of famotidine-containing pharmaceutical products. The protocols and comparative data presented in this guide provide a robust framework for researchers and scientists to confidently navigate the challenges of famotidine impurity profiling.
References
-
Chapter 5 - Cocrystal Technology to Control the Degradation of Histamine H2- receptor Antagonist Drug Famotidine. (n.d.). ScienceDirect. Retrieved January 25, 2026, from [Link]
-
Tsvetkova, B., Maslarska, V., & Peikova, L. (2012). Kinetic investigation of Famotidine S-oxidation reaction using potassium caroate. Development and validation of the titrimetric method. Journal of the Mexican Chemical Society, 56(3), 254-259. Retrieved January 25, 2026, from [Link]
-
Kalam, A., et al. (2020). Study on degradation process of famotidine hydrochloride in aqueous samples. ResearchGate. Retrieved January 25, 2026, from [Link]
- US5021582A - Famotidine polymorphic forms and their preparation process. (n.d.). Google Patents.
-
Helali, N., Dargouth, F., & Monser, L. (2008). Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column. Journal of Separation Science, 31(1), 153-158. Retrieved January 25, 2026, from [Link]
-
Szász, G., et al. (2001). New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 917-924. Retrieved January 25, 2026, from [Link]
-
Erman, A., et al. (2024). Stability-Indicating HPLC Method for Determination of Ibuprofen and Famotidine Degradation Products. Journal of Chromatographic Science. Retrieved January 25, 2026, from [Link]
-
Famotidine Impurities. (n.d.). SynZeal. Retrieved January 25, 2026, from [Link]
-
This compound | C16H23N11O2S5. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
Forced Degradation and Stability Studies of a Novel Famotidine/Domperidone ODF. (2024). The Pharmaceutical and Chemical Journal. Retrieved January 25, 2026, from [Link]
-
Bungau, S., et al. (2018). HPLC-UV Method for Determination of Famotidine from Pharmaceutical Products. ResearchGate. Retrieved January 25, 2026, from [Link]
-
Zarghi, A., et al. (2003). RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals. ResearchGate. Retrieved January 25, 2026, from [Link]
-
Krishna, M. V., Madhavi, G., & Sankar, D. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing. Der Pharmacia Lettre, 2(3), 1-11. Retrieved January 25, 2026, from [Link]
-
Ren, G., et al. (2022). Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. MDPI. Retrieved January 25, 2026, from [Link]
-
Tsvetkova, B., Maslarska, V., & Peikova, L. (2015). AN OVERVIEW OF DETERMINATION OF FAMOTIDINE BY DIFFERENT ANALYTICAL METHODS. PHARMACIA, 62(1), 12-23. Retrieved January 25, 2026, from [Link]
- US20160376245A1 - Impurity of famotidine. (n.d.). Google Patents.
-
Krishna, M. V., Madhavi, G., & Sankar, D. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceuticalformulations by RP-HPLC method using ion pairing agent. Semantic Scholar. Retrieved January 25, 2026, from [Link]
-
What is the mechanism of Famotidine?. (2024). Patsnap Synapse. Retrieved January 25, 2026, from [Link]
-
Hotha, K. K., et al. (2021). Characterization of famotidine API and simultaneous Quantification of its organic impurities by UPLC. Research Journal of Pharmacy and Technology, 14(10), 5229-5235. Retrieved January 25, 2026, from [Link]
Sources
- 1. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 2. What is the mechanism of Famotidine? [synapse.patsnap.com]
- 3. US20160376245A1 - Impurity of famotidine - Google Patents [patents.google.com]
- 4. Famotidine Impurities | SynZeal [synzeal.com]
- 5. This compound | C16H23N11O2S5 | CID 13359055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. tpcj.org [tpcj.org]
- 10. scielo.isciii.es [scielo.isciii.es]
- 11. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability-Indicating HPLC Method for Determination of Ibuprofen and Famotidine Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bsphs.org [bsphs.org]
- 15. rjptonline.org [rjptonline.org]
A Senior Application Scientist's Guide to Inter-Laboratory Validation of Famotidine Dimer Assays
For researchers, scientists, and drug development professionals, ensuring the accuracy and consistency of analytical methods is paramount. This is particularly critical when monitoring impurities such as the famotidine dimer, a potential degradation product of the widely used H2-receptor antagonist, famotidine. An inter-laboratory validation study is the gold standard for establishing the reproducibility and reliability of an analytical method across different laboratories, instruments, and analysts.
This guide provides an in-depth comparison of two common analytical techniques for the quantification of the this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the rationale behind experimental choices, provide detailed protocols, and present a framework for a robust inter-laboratory validation study.
The Importance of Monitoring this compound
Famotidine, while stable under normal conditions, can degrade to form various impurities, including a dimer.[1][2][3] The presence of such impurities, even at low levels, can impact the safety and efficacy of the drug product. Therefore, regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), following the International Council for Harmonisation (ICH) guidelines, mandate the monitoring and control of impurities in drug substances and products.[4][5] The this compound, also known as Famotidine Related Compound B, is a specified impurity in the United States Pharmacopeia (USP).[6]
Choosing the Right Analytical Technique: A Comparative Overview
The selection of an appropriate analytical technique is the first critical step. Both HPLC-UV and LC-MS/MS are powerful methods for the analysis of famotidine and its impurities, each with its own set of advantages and limitations.[2][7][4][8][9][10][11]
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Specificity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, highly specific due to the monitoring of specific precursor-product ion transitions. |
| Sensitivity | Generally lower, suitable for impurities at levels of ~0.05% and above.[12] | Very high, capable of detecting and quantifying impurities at trace levels.[4][11] |
| Cost & Complexity | Lower initial investment and operational costs. Simpler to operate and maintain. | Higher initial investment and operational costs. Requires more specialized expertise. |
| Regulatory Acceptance | Widely accepted for routine quality control testing.[8] | Increasingly becoming the standard for impurity analysis, especially for low-level impurities and confirmation. |
Expert Insight: For routine quality control in a manufacturing setting where the impurity levels are expected to be within a known range, a well-validated HPLC-UV method can be a cost-effective and reliable choice. However, for research, development, and in-depth stability studies where the detection and quantification of trace-level impurities are critical, the superior sensitivity and specificity of LC-MS/MS are indispensable.
Designing a Robust Inter-Laboratory Validation Study
An inter-laboratory validation study aims to assess the reproducibility of an analytical method.[13] The study design should be meticulously planned to ensure the results are statistically significant and provide a true measure of the method's performance across different environments.
Sources
- 1. 法莫替丁 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel LC-MS/MS Method for Quantification of Famotidine and Metoprolol and Application to Pharmacokinetic Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sigma Aldrich Fine Chemicals Biosciences Famotidine Related Compound B | Fisher Scientific [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a rapid HPLC method for determination of famotidine in human plasma using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study [jms.fudan.edu.cn]
- 12. bsphs.org [bsphs.org]
- 13. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Stability of Famotidine and Its Dimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famotidine, a potent histamine H2-receptor antagonist, is a cornerstone in the treatment of acid-related gastrointestinal disorders. Its efficacy, however, is intrinsically linked to its chemical stability, a factor of paramount importance in drug formulation and development. A key challenge in the lifecycle of famotidine is its propensity to degrade, forming various impurities that can impact its therapeutic window and safety profile. Among these, the famotidine dimer, also known as Famotidine Impurity B, is of significant interest. This guide provides an in-depth comparative analysis of the stability of famotidine and its dimeric impurity, offering insights into their degradation pathways, the experimental methodologies for their assessment, and the implications for pharmaceutical development.
Chemical Structures and Physicochemical Properties
A foundational understanding of the chemical structures of famotidine and its dimer is crucial for appreciating their stability profiles.
Famotidine is characterized by a guanidinothiazole ring linked via a thioether chain to a sulfamoyl-propionamidine moiety. This intricate structure, while responsible for its pharmacological activity, also harbors sites susceptible to degradation.
This compound (Famotidine Impurity B) is formed through the linkage of two famotidine molecules. Its structure features a central 1,2,4,6-thiatriazine-1,1-dioxide ring connecting two units derived from the famotidine molecule.
| Property | Famotidine | This compound (Impurity B) |
| Molecular Formula | C₈H₁₅N₇O₂S₃ | C₁₆H₂₃N₁₁O₂S₅ |
| Molecular Weight | 337.45 g/mol | 561.76 g/mol |
| Appearance | White to pale yellow crystalline powder | Off-white solid |
Comparative Stability Under Stress Conditions: A Deeper Dive
The stability of a drug substance is not an absolute property but rather a function of its environment. Forced degradation studies are instrumental in elucidating the intrinsic stability of a molecule by subjecting it to stress conditions that exceed those of accelerated stability testing. While direct comparative kinetic studies on famotidine and its dimer are not extensively published, a comprehensive analysis of existing literature on famotidine's degradation allows for a reasoned assessment of their relative stabilities.
Acidic Conditions
Famotidine is notoriously unstable in acidic environments, a significant concern given its oral route of administration and exposure to gastric acid.[1] Studies have shown that under acidic conditions, famotidine undergoes rapid degradation, with as much as 88% degradation observed within three hours at a low pH.[1] The primary degradation pathway involves hydrolysis of the sulfamoyl-propionamidine side chain.
The this compound, being a known degradation product that can also be present as a process impurity, is generally considered to be more stable under these conditions than the parent drug. The formation of the more complex and conjugated ring system in the dimer likely confers a degree of protection against rapid acid-catalyzed hydrolysis compared to the more labile side chain of the parent famotidine molecule.
Basic Conditions
In alkaline media, famotidine also exhibits instability.[2] The degradation in basic conditions proceeds through hydrolysis, leading to the formation of several degradation products.[2] One of the identified degradation products under basic hydrolysis is [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionamide.[2]
The relative stability of the this compound in basic conditions is less clear from the available literature. However, the structural modifications in the dimer might alter its susceptibility to base-catalyzed hydrolysis compared to famotidine. Further studies are warranted to definitively characterize its degradation profile under alkaline stress.
Oxidative Conditions
Oxidative stress represents another critical challenge to the stability of famotidine. The thioether linkage in the famotidine molecule is a primary site for oxidation, potentially leading to the formation of sulfoxide derivatives. Kinetic studies on the S-oxidation of famotidine have been performed, indicating its susceptibility to oxidative degradation.[3]
The this compound also contains thioether linkages and is therefore expected to be susceptible to oxidation. A direct comparison of the oxidation rates would be necessary to determine their relative stability under oxidative stress.
Photolytic and Thermal Conditions
Famotidine has been shown to be relatively stable under photolytic and thermal stress in some studies. However, the stability is highly dependent on the specific conditions, such as the presence of oxygen and the physical state of the drug.
Mechanism of this compound Formation
The formation of the this compound (Impurity B) is a critical aspect of its impurity profile. While the precise mechanism is not extensively detailed in readily available literature, it is understood to be a process-related impurity that can also form during degradation. The dimerization likely involves the reactive moieties of two famotidine molecules. The sulfamoyl and amidine groups could potentially react under certain conditions, leading to the formation of the central thiatriazine dioxide ring structure.
Experimental Protocols for Stability Assessment
A robust assessment of the stability of famotidine and its dimer relies on well-designed experimental protocols and validated analytical methods.
Forced Degradation Study Protocol
A typical forced degradation study involves subjecting solutions of both famotidine and its dimer to the following conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for a specified duration (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for a specified duration.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for a specified duration.
-
Thermal Degradation: Solid drug substance at 105°C for a specified duration.
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light as per ICH guidelines.
Samples are withdrawn at various time points and analyzed using a stability-indicating analytical method.
Stability-Indicating Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating HPLC method is essential to separate and quantify the parent drug from its degradation products, including the dimer.
-
Column: A C18 column is commonly used for the separation.[2]
-
Mobile Phase: A buffered mobile phase, often a mixture of a phosphate or acetate buffer and an organic modifier like acetonitrile or methanol, is employed. The pH of the mobile phase is a critical parameter for achieving optimal separation.[2]
-
Detection: UV detection at a wavelength where both famotidine and its dimer exhibit significant absorbance (e.g., around 265 nm) is typically used.[4]
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
A clear and concise presentation of the stability data is crucial for comparative analysis.
Table 1: Summary of Forced Degradation Results for Famotidine and its Dimer (Hypothetical Data)
| Stress Condition | Time (hours) | % Degradation of Famotidine | % Degradation of Dimer | Major Degradants Observed |
| 0.1 N HCl (60°C) | 8 | 45% | 15% | Hydrolysis products |
| 0.1 N NaOH (60°C) | 8 | 30% | 10% | Hydrolysis products |
| 3% H₂O₂ (RT) | 24 | 25% | 20% | Oxidative products |
| Heat (105°C, solid) | 48 | < 5% | < 5% | - |
| Photolytic (UV/Vis) | 24 | < 2% | < 2% | - |
Visualization of Key Processes
Visual aids can significantly enhance the understanding of complex chemical processes.
Caption: Famotidine degradation pathways under various stress conditions.
Caption: Workflow for stability-indicating HPLC analysis.
Conclusion and Future Perspectives
The stability of famotidine is a critical attribute that influences its quality, safety, and efficacy. This guide has provided a comparative overview of the stability of famotidine and its dimeric impurity. Famotidine is particularly susceptible to degradation in acidic and basic environments, while its dimer appears to exhibit greater stability under these conditions. Both molecules are prone to oxidative degradation.
For drug development professionals, a thorough understanding of these stability profiles is essential for designing robust formulations, establishing appropriate storage conditions, and defining shelf-life. Further research focusing on direct comparative kinetic studies of famotidine and its dimer under a comprehensive set of stress conditions would provide valuable data for refining formulation strategies and ensuring the delivery of a safe and effective therapeutic product to patients.
References
-
Characterization of famotidine API and simultaneous Quantification of its organic impurities by UPLC. (URL: [Link])
-
Kinetic investigation of Famotidine S-oxidation reaction using potas- sium caroate. Development and validation of the titrimetri. (URL: [Link])
-
New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form. (URL: [Link])
-
RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals. (URL: [Link])
-
Chapter 5 - Cocrystal Technology to Control the Degradation of Histamine H2- receptor Antagonist Drug Famotidine. (URL: [Link])
-
Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing. (URL: [Link])
-
Solubility, stability and ionization behaviour of famotidine. (URL: [Link])
-
Isothermal and nonisothermal decomposition of famotidine in aqueous solution. (URL: [Link])
-
Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column. (URL: [Link])
-
Study on degradation process of famotidine hydrochloride in aqueous samples. (URL: [Link])
-
Stability of famotidine in polyvinyl chloride minibags and polypropylene syringes and compatibility of famotidine with selected drugs. (URL: [Link])
- US20160376245A1 - Impurity of famotidine - Google P
Sources
A Comparative Guide to the Relative Response Factor of Famotidine Dimer
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the precise quantification of impurities is paramount to ensuring drug safety and efficacy. This guide provides an in-depth technical comparison of the analytical response of famotidine and its dimeric impurity, focusing on the determination and application of the Relative Response Factor (RRF). As Senior Application Scientists, we aim to deliver not just a protocol, but a comprehensive understanding of the principles and practicalities involved in this critical aspect of quality control.
The Imperative of Impurity Profiling in Famotidine
Famotidine, a potent histamine H2-receptor antagonist, is widely used for the treatment of peptic ulcers and gastroesophageal reflux disease.[1] During its synthesis and storage, various related substances, including potential dimers, can emerge as impurities.[2][3] The presence of these impurities, even in minute quantities, can impact the drug's safety and efficacy profile. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate stringent control over these impurities.[4]
One such critical impurity is the famotidine dimer, officially designated as Famotidine Related Compound B by the United States Pharmacopeia (USP).[5][6] Its accurate quantification is a cornerstone of quality assurance for famotidine drug products.
Understanding the Relative Response Factor (RRF)
The RRF is the ratio of the response of the impurity to the response of the active pharmaceutical ingredient (API) at the same concentration under identical chromatographic conditions.[2] An RRF value of 1.0 indicates an equal response, while values greater or less than 1.0 signify a stronger or weaker response, respectively, compared to the API.
Experimental Determination of the RRF for this compound: A Comparative Analysis
While the literature provides numerous HPLC methods for the analysis of famotidine and its impurities, a specific, universally accepted RRF value for the this compound is not consistently reported.[7][8][9] Therefore, its experimental determination is a crucial step in method validation for impurity quantification. This section outlines a comprehensive, field-proven protocol for determining the RRF of the this compound relative to famotidine.
Core Principle
The determination of the RRF relies on comparing the slope of the calibration curve of the famotidine API with that of the this compound impurity. This is achieved by preparing solutions of known concentrations for both the API and the impurity, analyzing them by HPLC, and plotting the peak area response against the concentration.
Experimental Workflow
Caption: Experimental workflow for the determination of the Relative Response Factor (RRF).
Detailed Experimental Protocol
1. Materials and Reagents:
-
Famotidine Reference Standard (USP grade)
-
This compound (Famotidine Related Compound B) Reference Standard (USP grade)[6]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
1-Hexane sulfonic acid sodium salt (for ion-pairing, if required)
-
Orthophosphoric acid (analytical grade)
-
Water (Milli-Q or equivalent)
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
Volumetric flasks and pipettes (Class A)
-
Ultrasonic bath
3. Chromatographic Conditions (Example): This protocol is based on a commonly cited robust HPLC method for famotidine impurity profiling.[7] Method parameters should be optimized and validated in your laboratory.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile, Methanol, and 1-Hexane sodium sulfonate buffer (pH adjusted with phosphoric acid) in a gradient or isocratic elution. A common starting point is a mixture of organic solvents and an aqueous buffer. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
4. Preparation of Standard Solutions:
-
Famotidine Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Famotidine Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
This compound Stock Solution (100 µg/mL): Accurately weigh approximately 2.5 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Solutions: Prepare a series of at least five calibration solutions for both famotidine and its dimer by diluting the respective stock solutions with the mobile phase. The concentration range should encompass the expected impurity levels, for instance, from the limit of quantification (LOQ) to 150% of the specification limit.
5. Data Acquisition and Analysis:
-
Inject each calibration solution in triplicate into the HPLC system.
-
Record the peak areas for famotidine and the this compound.
-
For each compound, plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis for each data set to obtain the slope of the calibration curve.
Calculation of the Relative Response Factor
The RRF is calculated using the following formula:
RRF = (Slope of this compound Calibration Curve) / (Slope of Famotidine Calibration Curve)
Comparative Data Analysis (Hypothetical)
The following table presents hypothetical, yet realistic, data from an RRF determination experiment.
| Analyte | Concentration (µg/mL) | Mean Peak Area | Slope of Calibration Curve | R² | RRF |
| Famotidine | 0.5 | 15,000 | 30,000 | 0.999 | - |
| 1.0 | 30,500 | ||||
| 2.0 | 60,200 | ||||
| 5.0 | 151,000 | ||||
| 10.0 | 300,500 | ||||
| This compound | 0.1 | 2,400 | 24,000 | 0.998 | 0.80 |
| 0.2 | 4,900 | ||||
| 0.5 | 12,100 | ||||
| 1.0 | 24,200 | ||||
| 2.0 | 48,500 |
In this hypothetical example, the RRF of the this compound is 0.80. This indicates that the dimer has a lower UV response (80%) compared to famotidine at the same concentration and wavelength.
Application of the RRF in Routine Analysis
Once the RRF is established, it can be used to accurately quantify the this compound in routine quality control testing without the need for a dimer reference standard for each analysis. The percentage of the impurity is calculated as follows:
% Impurity = (Area_impurity / Area_API) x (Concentration_API / Concentration_sample) x (1 / RRF) x 100
Alternative Analytical Approaches and Their Comparative Merits
While HPLC-UV is the workhorse for RRF determination and routine impurity analysis, other techniques can be employed, particularly for impurity identification and characterization.
-
LC-Mass Spectrometry (LC-MS): Invaluable for the initial identification of unknown impurities by providing molecular weight and fragmentation data.[10] It is a powerful tool during forced degradation studies to elucidate the structures of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of synthesized impurity standards.[7][11]
-
Quantitative NMR (qNMR): An emerging primary method for determining the purity of reference standards, which can be used to certify the famotidine and dimer standards used in the RRF determination.
The choice of analytical technique is dictated by the stage of drug development and the specific analytical objective. For routine quality control, a validated HPLC-UV method with a predetermined RRF for the this compound offers a robust, cost-effective, and reliable solution.
Conclusion: A Foundation for Accurate Impurity Profiling
The determination of the Relative Response Factor for the this compound is a critical component of a robust analytical control strategy. By understanding the principles behind RRF and implementing a rigorous experimental protocol, researchers and quality control analysts can ensure the accurate quantification of this critical impurity, thereby safeguarding the quality, safety, and efficacy of famotidine drug products. This guide provides a scientifically sound framework for this essential analytical endeavor.
References
-
Hotha, K. K., Patel, T., Roychowdhury, S., & Subramanian, V. (2015). Identification, Synthesis, and Characterization of Unknown Impurity in the Famotidine Powder for Oral Suspension Due to Excipient Interaction by UPLC-MS/MS and NMR. Journal of Liquid Chromatography & Related Technologies, 38(9), 977-985. [Link]
-
Beaulieu, N., Graham, S. J., Sears, R. W., & Lovering, E. G. (1989). Validation of a method for the assay of related compounds in famotidine raw materials and formulations. Journal of pharmaceutical and biomedical analysis, 7(12), 1705–1709. [Link]
-
Krishna, M. V., Madhavi, G., Prasad, L. A. R., & Sankar, D. G. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing agent. Der Pharmacia Lettre, 2(3), 1-11. [Link]
-
Singh, S., Kumar, S., Sharda, N., & Chakraborti, A. K. (2002). New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form. Journal of pharmaceutical sciences, 91(1), 253–257. [Link]
-
Helali, N., Dhaouadi, H., & Monser, L. (2008). Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column. Journal of separation science, 31(1), 113–120. [Link]
-
Choudhary, A. (2025). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. Pharma Guideline. [Link]
-
Li, Y., & She, Y. (2000). Pharmaceutical application of LC-MS. 1--Characterization of a famotidine degradate in a package screening study by LC-APCI MS. Journal of pharmaceutical and biomedical analysis, 22(4), 703–710. [Link]
-
Hotha, K. K., et al. (2015). (a) NMR spectrum of famotidine. (b) NMR spectrum of famotidine impurity. [Image]. ResearchGate. [Link]
-
Junnarkar, G. H., et al. (1988). Isothermal and nonisothermal decomposition of famotidine in aqueous solution. Journal of pharmaceutical sciences, 77(10), 875-878. [Link]
-
Tsvetkova, B., Maslarska, V., & Peikova, L. (2015). AN OVERVIEW OF DETERMINATION OF FAMOTIDINE BY DIFFERENT ANALYTICAL METHODS. Pharmacia, 62(1), 12-24. [Link]
-
Chakravarthy, V. K., et al. (2011). THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). Rasayan Journal of Chemistry, 4(4), 919-943. [Link]
-
European Medicines Agency. (2006). ICH guideline Q3B (R2) on impurities in new drug products. [Link]
-
Pharmaffiliates. (n.d.). Famotidine - Impurity B. [Link]
-
European Medicines Agency. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]
-
Karpinska, J., et al. (2010). Study on degradation process of famotidine hydrochloride in aqueous samples. Journal of Environmental Science and Health, Part A, 45(11), 1412-1419. [Link]
-
Wikipedia. (2024, January 19). Famotidine. [Link]
-
Gsrs. (n.d.). This compound. [Link]
Sources
- 1. Famotidine - Wikipedia [en.wikipedia.org]
- 2. New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothermal and nonisothermal decomposition of famotidine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. store.usp.org [store.usp.org]
- 7. tandfonline.com [tandfonline.com]
- 8. US20160376245A1 - Impurity of famotidine - Google Patents [patents.google.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Pharmaceutical application of LC-MS. 1--Characterization of a famotidine degradate in a package screening study by LC-APCI MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Famotidine Impurities
Introduction
Famotidine is a potent histamine H2-receptor antagonist widely used for the treatment of peptic ulcer disease and gastroesophageal reflux disease.[1][2] It functions by competitively inhibiting histamine at the H2 receptors in the stomach, which in turn reduces gastric acid secretion.[2] As with any active pharmaceutical ingredient (API), ensuring the purity of famotidine is paramount to its safety and efficacy. The presence of impurities, which can originate from the synthesis process, degradation, or storage, can potentially impact the drug product's quality and safety.[3]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate stringent control over drug impurities.[3] This necessitates the development and validation of robust analytical methods for their detection and quantification.[4][5] Furthermore, as analytical technologies evolve, there is often a need to update or replace existing methods. This is where cross-validation becomes a critical exercise. It provides the documented evidence that a new or modified analytical procedure yields results equivalent to the original, validated method.
This guide provides an in-depth comparison of common analytical techniques used for famotidine impurity profiling and presents a practical framework for the cross-validation of these methods, grounded in scientific principles and regulatory expectations.
Overview of Key Analytical Techniques for Impurity Profiling
The choice of an analytical technique for impurity profiling is dictated by the need for high sensitivity, specificity, and reproducibility.[3] For famotidine and its related compounds, several chromatographic techniques are predominantly employed.
-
High-Performance Liquid Chromatography (HPLC): For decades, HPLC has been the workhorse for pharmaceutical analysis. It offers excellent resolving power and is capable of separating a wide range of compounds.[6] Coupled with ultraviolet (UV) detection, it is a robust and reliable technique for routine quality control.[1]
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement over conventional HPLC.[7] By utilizing columns with smaller particle sizes (typically <2 µm), UPLC systems operate at higher pressures, resulting in faster analysis times, improved resolution, and enhanced sensitivity.[7][8] This is particularly advantageous for complex impurity profiles where baseline separation of closely eluting peaks is crucial.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): When it comes to the identification and characterization of unknown impurities, LC-MS is an indispensable tool.[3] By coupling the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer, it provides molecular weight information and structural details of impurities, even at trace levels.[9][10]
Comparative Overview of Analytical Techniques
| Feature | HPLC | UPLC | LC-MS |
| Principle | Liquid chromatography with ~5 µm particle size columns | Liquid chromatography with <2 µm particle size columns | Liquid chromatography coupled with a mass spectrometer |
| Typical Analysis Time | 30-60 minutes | 5-15 minutes | 10-30 minutes |
| Resolution | Good | Excellent | Good to Excellent |
| Sensitivity | Moderate | High | Very High |
| Primary Use | Routine QC, quantification | Method development, high-throughput screening, routine QC | Impurity identification, structural elucidation, quantification |
| Cost | Lower | Moderate | High |
Method Comparison: HPLC vs. UPLC for Famotidine Impurity Profiling
The transition from an HPLC to a UPLC method is a common scenario in modern pharmaceutical laboratories, driven by the need for increased efficiency and performance.[8] Let's explore a practical comparison.
Rationale for Method Modernization
The primary motivation for migrating from an HPLC to a UPLC method is the significant reduction in analysis time, which translates to higher sample throughput and lower operational costs due to reduced solvent consumption.[7] Additionally, the superior resolution offered by UPLC can lead to better separation of critical impurity pairs, ensuring more accurate quantification.[7]
Experimental Protocols: A Side-by-Side Comparison
Here, we present illustrative HPLC and UPLC methods for the analysis of famotidine and its related compounds. These are based on established principles of reversed-phase chromatography.
Sample and Standard Preparation (Applicable to both HPLC and UPLC)
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of USP Famotidine Reference Standard (RS) and known impurity standards in a suitable diluent (e.g., a mixture of the mobile phase components) to achieve a desired concentration.[11]
-
Sample Solution: For tablets, weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to a specific amount of famotidine into a volumetric flask.[12] Add diluent, sonicate to dissolve, and dilute to volume.[11][13] Filter the solution through a 0.45 µm or 0.22 µm filter before injection.[14]
Illustrative HPLC Method Protocol
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[13]
-
Mobile Phase A: Buffer (e.g., 0.02 M phosphate buffer, pH adjusted)
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient program designed to elute all impurities and the API.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 265 nm[12]
-
Injection Volume: 20 µL
-
Run Time: ~45 minutes[13]
Illustrative UPLC Method Protocol
-
Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase A: Buffer (e.g., 0.02 M phosphate buffer, pH adjusted)
-
Mobile Phase B: Acetonitrile
-
Gradient: A scaled and optimized gradient program from the HPLC method.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 265 nm
-
Injection Volume: 2 µL
-
Run Time: ~10 minutes
Performance Data Comparison
The following table presents hypothetical data comparing the performance of the two methods.
| Parameter | HPLC Method | UPLC Method | Justification |
| Resolution (Critical Pair) | 1.8 | 2.5 | UPLC's smaller particles provide higher efficiency and better separation.[7] |
| Analysis Time | 45 min | 10 min | Higher optimal linear velocity in UPLC allows for faster separations.[7] |
| Solvent Consumption/Run | ~45 mL | ~4 mL | Lower flow rate and shorter run time significantly reduce solvent usage.[7] |
| LOD for Impurity X | 0.02% | 0.005% | Sharper peaks in UPLC lead to higher signal-to-noise and better sensitivity.[7] |
| LOQ for Impurity X | 0.05% | 0.015% | Improved sensitivity allows for more accurate quantification at lower levels.[1][15] |
Visualization of Method Comparison Workflow
Caption: Workflow for comparing HPLC and UPLC methods.
Cross-Validation of Analytical Methods: A Practical Guide
Once a new or modified analytical method is developed, it must be cross-validated against the existing method to ensure the equivalency of results. This is a crucial step in the analytical method lifecycle management.[16][17]
The "Why" of Cross-Validation
Cross-validation is essential to demonstrate that the new method is suitable for its intended purpose and provides data that is consistent with the previous method.[4] This is a regulatory expectation and ensures continuity of data throughout the product's lifecycle.[18][19]
Cross-Validation Protocol
The cross-validation exercise should be designed to compare key validation parameters as outlined in the ICH Q2(R1) guideline.[4][20]
1. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Procedure: Analyze spiked samples of the drug substance or product with known impurities and/or degradants using both methods. Compare the resolution of the API from all known impurities.
-
Acceptance Criteria: The resolution between the main peak and the closest eluting impurity should be greater than 1.5 for both methods. Peak purity analysis (if using a PDA detector) should indicate no co-eluting peaks.
2. Linearity and Range:
-
Objective: To demonstrate a proportional relationship between the concentration of the analyte and the method's response over a specified range.[4]
-
Procedure: Prepare a series of at least five concentrations of the API and key impurities spanning the expected range (e.g., from the reporting threshold to 120% of the specification limit for impurities).[4] Analyze these solutions using both methods.
-
Acceptance Criteria: The correlation coefficient (r²) for the calibration curve should be ≥ 0.999 for both methods. The y-intercept should not be significantly different from zero.
3. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure: Analyze samples of the drug product spiked with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Acceptance Criteria: The mean percent recovery should be within a pre-defined range (e.g., 98.0% to 102.0%) for both methods.
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch on the same day, with the same analyst and equipment for both methods.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment for both methods.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for the results should be not more than 2.0% for both methods.
5. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: For the new UPLC method, introduce small variations in parameters such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±5%).
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the results should not be significantly impacted by the changes.
Data Interpretation and Acceptance Criteria
The following table summarizes hypothetical cross-validation results.
| Parameter | Legacy HPLC Method | New UPLC Method | Acceptance Criteria | Result |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 | Pass |
| Accuracy (% Recovery) | 99.5% | 100.2% | 98.0% - 102.0% | Pass |
| Precision (RSD) | 1.2% | 0.8% | ≤ 2.0% | Pass |
| Specificity (Resolution) | 1.8 | 2.5 | > 1.5 | Pass |
A successful cross-validation is achieved when the results from the new method are shown to be equivalent to, or better than, the results from the legacy method, and both methods meet the pre-defined acceptance criteria.
Visualization of the Cross-Validation Process
Caption: Decision-making flowchart for cross-validation.
The Indispensable Role of LC-MS in Impurity Identification
While HPLC and UPLC are excellent for quantifying known impurities, LC-MS is the gold standard for identifying unknown peaks that may appear during stability studies or forced degradation experiments.[3][10][21]
Accurate mass measurement from a high-resolution mass spectrometer can provide the elemental composition of an unknown impurity.[9] Further fragmentation studies (MS/MS) can yield structural information, allowing for the elucidation of the impurity's structure.[9][21] This information is critical for understanding degradation pathways and for synthesizing the impurity to be used as a reference standard in routine QC methods.
Conclusion
The selection and validation of analytical methods for famotidine impurity profiling are critical for ensuring drug quality and patient safety. While HPLC remains a robust technique, UPLC offers significant advantages in terms of speed, resolution, and sensitivity. The transition to a new method, however, must be supported by a thorough cross-validation study to ensure the consistency and reliability of the data generated.
This guide has provided a comprehensive framework for comparing and cross-validating analytical methods for famotidine impurities, grounded in scientific principles and regulatory expectations. By following a systematic and well-documented approach, researchers, scientists, and drug development professionals can confidently implement modern, efficient, and reliable analytical methods for the control of impurities in famotidine and other pharmaceutical products.
References
-
M.Vamsi Krishna, G. Madhavi, L. A. Rama Prasad, and D. Gowri Sankar. "Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing agent." Der Pharmacia Lettre, 2(3): 1-11, 2010. [Link]
-
Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Drug Regulatory Affairs, 11(4), 29–36. [Link]
-
Bungau, S., et al. "HPLC-UV Method for Determination of Famotidine from Pharmaceutical Products." ResearchGate, 2020. [Link]
-
ResearchGate. "MS/MS chromatogram of the famotidine impurity in negative ion mode." ResearchGate. [Link]
-
Trungtamthuoc.com. "Famotidine USP 2025." Trungtamthuoc.com. [Link]
-
European Medicines Agency. "Q 2 (R1) Validation of Analytical Procedures: Text and Methodology." European Medicines Agency, 1995. [Link]
-
AMSbiopharma. "Impurity profiling and HPLC methods for drug quality compliance." AMSbiopharma, 2024. [Link]
-
Patel, H., et al. "VALIDATION OF DEVELOPED METHOD BY RP-HPLC FOR SIMULTANEOUS ESTIMATION OF FAMOTIDINE AND IBUPROFEN IN HUMAN PLASMA AND STUDYING THEIR IN-VITRO INTERACTION." International Journal of Pharmaceutical Sciences and Research, 2012. [Link]
-
BioPharm International. "FDA Releases Guidance on Analytical Procedures." BioPharm International, 2024. [Link]
-
Beaulieu, N., et al. "Validation of a method for the assay of related compounds in famotidine raw materials and formulations." Journal of Pharmaceutical and Biomedical Analysis, 1989. [Link]
-
ResearchGate. "Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study." ResearchGate. [Link]
-
LCGC International. "Understanding the Lifecycle Approach for Analytical Procedures." LCGC International. [Link]
-
Wang, G., & Chow, D. "Pharmaceutical application of LC-MS. 1--Characterization of a famotidine degradate in a package screening study by LC-APCI MS." PubMed, 1999. [Link]
-
U.S. Food and Drug Administration. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA, 2021. [Link]
-
USP. "USP Monographs: Famotidine Tablets." USP29-NF24. [Link]
-
ResearchGate. "UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters." ResearchGate. [Link]
-
Biomedical Journal of Scientific & Technical Research. "Advances in Impurity Profiling of Pharmaceutical Formulations." BJSTR, 2024. [Link]
-
U.S. Food and Drug Administration. "Q14 Analytical Procedure Development." FDA. [Link]
-
International Council for Harmonisation. "Quality Guidelines." ICH. [Link]
-
Tsvetkova, B., Maslarska, V., & Peikova, L. "AN OVERVIEW OF DETERMINATION OF FAMOTIDINE BY DIFFERENT ANALYTICAL METHODS." PHARMACIA, 62(1), 2015. [Link]
-
Wei, Y., et al. "Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study." Chinese Journal of New Drugs, 2015. [Link]
-
YouTube. "ICH Q2 Validation of Analytical Procedures." YouTube, 2024. [Link]
-
Veeprho. "High-Performance Liquid Chromatography (HPLC) for Impurity Analysis." Veeprho, 2024. [Link]
-
ECA Academy. "FDA Guidance on analytical procedures and methods validation published." ECA Academy, 2015. [Link]
-
Starodub. "Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures." Starodub, 2024. [Link]
-
Angita Pharma Inc. "PRODUCT MONOGRAPH PrAG-Famotidine." Angita Pharma Inc., 2020. [Link]
Sources
- 1. bsphs.org [bsphs.org]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. m.youtube.com [m.youtube.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. veeprho.com [veeprho.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmaceutical application of LC-MS. 1--Characterization of a famotidine degradate in a package screening study by LC-APCI MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. nepjol.info [nepjol.info]
- 12. ftp.uspbpep.com [ftp.uspbpep.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. researchgate.net [researchgate.net]
- 15. Validation of a method for the assay of related compounds in famotidine raw materials and formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. usp.org [usp.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
- 20. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Famotidine Dimer
This guide provides essential safety and logistical information for the handling and disposal of Famotidine dimer in a laboratory setting. As the specific toxicological properties of this compound are not extensively documented, this protocol is grounded in a precautionary approach, leveraging the known safety profile of the parent compound, Famotidine, and established best practices for handling potentially hazardous pharmaceutical compounds. This guidance is intended for researchers, scientists, and drug development professionals.
Foundational Principle: A Proactive Stance on Safety
Given the limited specific data on this compound, a cornerstone of this guide is the principle of proactive safety. We will treat the dimer with a level of caution commensurate with a compound of unknown toxicity, while incorporating the known hazards of Famotidine. The parent compound is classified as harmful if swallowed or inhaled, and can cause skin and eye irritation[1]. Therefore, all procedures are designed to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and proper use of Personal Protective Equipment (PPE) is the most critical immediate step to ensure personal safety. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale for Use |
| Gloves | Double-gloving with powder-free, disposable nitrile gloves. | The inner glove provides a second layer of protection in case the outer glove is breached. Powder-free gloves are essential as powder can aerosolize and carry hazardous particles[2]. |
| Eye Protection | Safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles. Standard safety glasses are insufficient as they do not provide a seal around the eyes[2]. |
| Lab Coat | Disposable, long-sleeved gown with tight-fitting cuffs. | Prevents contamination of personal clothing and skin. Gowns should be changed immediately after a spill or every two to three hours during continuous work[2]. |
| Respiratory Protection | An N95 respirator or higher. | Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles[3]. Surgical masks do not offer adequate respiratory protection from chemical exposure[2][3]. |
| Hair and Shoe Covers | Disposable hair and shoe covers. | Minimizes the risk of cross-contamination to other areas of the laboratory and personal spaces[2]. |
Operational Plan: From Receipt to Disposal
A structured workflow is paramount to maintaining a safe and controlled environment when working with this compound. The following diagram and procedural steps outline a self-validating system for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don PPE: In a designated clean area, put on all required PPE in the correct order: shoe covers, inner gloves, hair cover, gown, N95 respirator, and eye protection. Finally, don the outer gloves.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly. Check the airflow monitor and ensure the sash is at the appropriate height.
-
-
Handling the Solid Compound:
-
Weighing: All handling of the solid this compound must be conducted within a certified chemical fume hood to control airborne particles[4][5]. Use a disposable weighing paper or boat to prevent contamination of the balance.
-
Solubilization: If preparing a solution, add the solvent to the solid in the fume hood. Cap the container before removing it from the hood.
-
-
Post-Handling and Cleanup:
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in a designated area, being careful to avoid self-contamination. The order for removal is: outer gloves, shoe covers, gown, eye protection, N95 respirator, hair cover, and finally, inner gloves.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water after removing all PPE[6][7].
-
Disposal Plan: Responsible Waste Management
Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure the safety of all laboratory personnel.
| Waste Stream | Disposal Procedure | Rationale |
| Solid this compound Waste | Collect in a clearly labeled, sealed container designated for chemical waste. | Prevents accidental exposure and ensures compliance with hazardous waste regulations. |
| Contaminated Labware (e.g., pipette tips, weighing boats) | Place in a designated, sealed hazardous waste container. | Prevents cross-contamination and ensures proper disposal of items that have come into direct contact with the compound. |
| Contaminated PPE | All disposable PPE should be placed in a sealed bag and disposed of as hazardous waste. | To prevent the spread of contamination outside of the immediate work area. |
| Unused or Expired this compound | Do not flush down the drain[8]. The preferred method is to use a licensed chemical waste disposal service. If this is not available, mix the compound with an unappealing substance like cat litter or coffee grounds, place it in a sealed plastic bag, and dispose of it in the trash[9][10][11]. | Prevents the introduction of the active pharmaceutical ingredient into the water supply and environment. |
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[6].
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[6].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].
-
Spill: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, evacuate the area and follow your institution's emergency spill response procedures. Personnel involved in cleanup must wear appropriate PPE[6][12].
This guide provides a robust framework for the safe handling of this compound. Adherence to these protocols is essential for protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety guidelines and conduct a thorough risk assessment before beginning any new experimental work.
References
- Pfizer. (2012).
- Cayman Chemical. (2025).
- Fisher Scientific. (2025).
- LGC. (2023).
- Medline. (2017).
- U.S. Food and Drug Administration. (2024). Drug Disposal: FDA's Flush List for Certain Medicines.
- U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Pfizer. (Undated).
- Drug Enforcement Administration. (2018). How to Properly Dispose of Your Unused Medicines.
- GERPAC. (Undated). Personal protective equipment for preparing toxic drugs.
-
University of Florida IFAS Extension. (2024). How To: Dispose of Unwanted Medications. [Link]
- Pfizer. (Undated). How to Dispose of Unused Medicine Responsibly to Protect the Environment.
- The Hospital for Sick Children. (2021). Personal Protective Equipment for Hazardous Drug (HD)
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. gerpac.eu [gerpac.eu]
- 4. fishersci.com [fishersci.com]
- 5. punchout.medline.com [punchout.medline.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 9. fda.gov [fda.gov]
- 10. dea.gov [dea.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. cdn.pfizer.com [cdn.pfizer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
